molecular formula C9H14N2 B1419301 N-Methyl-1-pyridin-2-ylpropan-1-amine CAS No. 959238-83-6

N-Methyl-1-pyridin-2-ylpropan-1-amine

Cat. No.: B1419301
CAS No.: 959238-83-6
M. Wt: 150.22 g/mol
InChI Key: PZDVEUZUKAGTFJ-UHFFFAOYSA-N
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Description

N-Methyl-1-pyridin-2-ylpropan-1-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDVEUZUKAGTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672431
Record name N-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-83-6
Record name N-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: N-Methyl-1-(pyridin-2-yl)propan-1-amine

[1][2][3][4][5][6][7][8]

CAS Registry Number: 959238-83-6 Chemical Formula: C



Molecular Weight:1

Executive Summary

N-Methyl-1-(pyridin-2-yl)propan-1-amine is a secondary amine featuring a pyridine ring substituted at the 2-position with a propyl chain, where the amino group is located at the benzylic (C1) position.[1][2] Structurally, it serves as a pyridine isostere of N-methyl-1-phenylpropan-1-amine and shares pharmacophoric features with nicotinic alkaloids.[1]

Its chemical significance lies in its dual-basic nature (pyridine nitrogen + secondary amine) and the chirality at the C1 position, making it a critical intermediate for synthesizing CNS-active agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs) or histamine receptors.[1]

Physicochemical Properties[1][9][10]

The molecule exhibits properties characteristic of low-molecular-weight lipophilic amines.[1] The benzylic amine position introduces specific reactivity profiles, particularly regarding oxidation and metabolic stability.

Table 1: Core Physicochemical Data

PropertyValueContext
Physical State Liquid (at STP)Colorless to pale yellow oil.[1]
Boiling Point ~208 °C (760 mmHg)Predicted based on homologs; requires vacuum distillation.[1]
Density 0.95 ± 0.05 g/cm³Typical for pyridine-alkylamines.[1]
pKa (Pyridine) ~5.2Pyridine nitrogen; weakly basic.[1]
pKa (Amine) ~9.6Secondary aliphatic amine; protonated at physiological pH.[1]
LogP 1.2 – 1.5Moderate lipophilicity; CNS penetrant.[1]
Solubility High (Organic/Acidic Aqueous)Soluble in DCM, MeOH, DMSO.[1] Water soluble as HCl salt.

Synthetic Methodologies

Two primary routes are established for the synthesis of N-Methyl-1-(pyridin-2-yl)propan-1-amine. The choice of route depends on the availability of precursors (ketone vs. aldehyde) and the requirement for enantioselectivity.

Route A: Reductive Amination (Preferred)

This route utilizes 1-(pyridin-2-yl)propan-1-one (2-propionylpyridine) as the starting material.[1] It is the most robust method for large-scale preparation of the racemate.

  • Step 1: Condensation of 2-propionylpyridine with methylamine to form the imine intermediate.

  • Step 2: Reduction of the imine using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.

Route B: Grignard Addition to Imine

This route allows for the introduction of the alkyl chain onto a pre-formed pyridine-imine scaffold.

  • Step 1: Condensation of pyridine-2-carboxaldehyde with methylamine to form N-methyl-1-(pyridin-2-yl)methanimine.[1]

  • Step 2: Nucleophilic addition of Ethylmagnesium Bromide (EtMgBr).

Visualization of Synthetic Pathways[1]

SynthesisPathwaysPrecursor12-PropionylpyridineImine1Imine IntermediatePrecursor1->Imine1CondensationTargetN-Methyl-1-(pyridin-2-yl)propan-1-amineImine1->TargetReductionPrecursor2Pyridine-2-carboxaldehydeImine2N-Methyl-iminePrecursor2->Imine2MeNH2Imine2->TargetGrignard AdditionReagent1MeNH2 / Ti(OiPr)4Reagent2NaBH(OAc)3Reagent3EtMgBr / Et2O

Figure 1: Comparison of Reductive Amination (Blue) and Grignard Addition (Red) pathways.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of racemic N-Methyl-1-(pyridin-2-yl)propan-1-amine from 2-propionylpyridine.

Reagents:

  • 1-(Pyridin-2-yl)propan-1-one (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 3.0 eq)[1]

  • Titanium(IV) isopropoxide (1.5 eq) – Lewis acid catalyst/dehydrating agent[1]

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq) or STAB[1]
    
  • Methanol (Solvent)[1]

Procedure:

  • Imine Formation: In a flame-dried flask under N

    
    , dissolve 1-(pyridin-2-yl)propan-1-one in anhydrous THF. Add Methylamine solution followed by Titanium(IV) isopropoxide dropwise. Stir at ambient temperature for 6–12 hours. Note: The solution will turn yellow/orange indicating imine formation.
    
  • Reduction: Cool the reaction mixture to 0 °C. Carefully add Sodium Borohydride in small portions (exothermic). Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Quench the reaction by adding 1N NaOH solution. A white precipitate (Titanium salts) will form.

  • Workup: Filter the mixture through a Celite pad. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The crude amine is an oil. Purify via flash column chromatography (DCM:MeOH:NH

    
    OH) or convert to the HCl salt for recrystallization.
    

Structural Analysis & Identification

Verification of the product requires differentiation from its regioisomers (e.g., the 2-amine analog).

Diagnostic NMR Signals (CDCl


):
  • 
    H NMR: 
    
    • 
       8.5 ppm (d):  Pyridine 
      
      
      -proton (C6-H).[1]
    • 
       3.6 ppm (t/dd):  Benzylic proton (C1-H).[1] This is the chiral center; its shift is distinct from the CH
      
      
      in non-benzylic isomers.
    • 
       2.3 ppm (s):  N-Methyl group.[1][3]
      
    • 
       1.7 ppm (m):  Methylene group (C2-H
      
      
      ).[1]
    • 
       0.8 ppm (t):  Terminal methyl group (C3-H
      
      
      ).[1]

Mass Spectrometry:

  • ESI+: [M+H]

    
     = 151.12.
    
  • Fragmentation: Loss of ethyl group (M-29) or methylamine fragment is common.[1]

Stability & Handling

Chemical Stability[1]
  • Oxidation: The C1 position is benzylic to the electron-deficient pyridine ring. While more stable than phenyl-benzylic amines, it is susceptible to oxidative deamination upon prolonged exposure to air/light.

  • Hygroscopicity: The free base is hygroscopic and readily absorbs CO

    
     from the air (carbamate formation). Store under Argon.
    
Metabolic Liability

In biological systems, this molecule is a substrate for oxidative enzymes.

MetabolismParentN-Methyl-1-(pyridin-2-yl)propan-1-amineMetabolite1N-Demethylation(1-pyridin-2-ylpropan-1-amine)Parent->Metabolite1CYP450(N-dealkylation)Metabolite2Benzylic Oxidation(2-Propionylpyridine)Parent->Metabolite2MAO / CYP(Oxidative Deamination)

Figure 2: Predicted metabolic pathways involving N-demethylation and oxidative deamination.[1]

References

  • Sigma-Aldrich. (2024). Product Specification: N-methyl-1-pyridin-2-ylpropan-1-amine (CAS 959238-83-6).[1][2][4][5][6][7] Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 203877 (Isomer Reference). Retrieved from [1][3]

  • ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from [1]

  • Williams, R. (2022).[8] pKa Data Compiled for Pyridines and Amines. Organic Chemistry Data. Retrieved from

N-Methyl-1-pyridin-2-ylpropan-1-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-1-pyridin-2-ylpropan-amine Isomers for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical entity N-Methyl-1-pyridin-2-ylpropan-amine, with a primary focus on the well-documented isomer, N-methyl-1-pyridin-2-ylpropan-2-amine . The document elucidates the critical distinction between its structural isomers, provides a comprehensive summary of its chemical and physical properties, outlines a conceptual synthetic pathway, and discusses its potential applications within scientific research. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics.

Nomenclature and Structural Isomerism: A Critical Distinction

The nomenclature in the topic "N-Methyl-1-pyridin-2-ylpropan-1-amine" specifies a secondary amine in which the methylamino group is attached to the first carbon of the propyl chain, which is also bonded to the pyridine ring. However, the vast majority of commercially available and publicly documented data pertains to its structural isomer, N-methyl-1-pyridin-2-ylpropan-2-amine , where the methylamino group is located on the second carbon of the propyl chain.

Due to the prevalence of data for the latter, this guide will focus on N-methyl-1-pyridin-2-ylpropan-2-amine (CAS Number: 55496-56-5) . It is imperative for researchers to recognize this distinction to ensure the correct compound is sourced and utilized in experimental work.

  • User-Specified Isomer: this compound

  • Focus of this Guide: N-methyl-1-pyridin-2-ylpropan-2-amine

Identification and Physicochemical Properties

N-methyl-1-pyridin-2-ylpropan-2-amine is a distinct chemical entity with specific identifiers and properties. These are crucial for its correct identification, handling, and use in quantitative experiments. The key properties are summarized below.[1][2][3]

IdentifierValueSource
IUPAC Name N-methyl-1-pyridin-2-ylpropan-2-aminePubChem[2]
CAS Number 55496-56-5Sigma-Aldrich[1], PubChem[2]
Molecular Formula C₉H₁₄N₂Sigma-Aldrich[1], PubChem[2]
Molecular Weight 150.22 g/mol Sigma-Aldrich[1], PubChem[2]
Physical Form SolidSigma-Aldrich[1], Fluorochem[3]
InChI Key LRCYOGDMXYPZAE-UHFFFAOYSA-NPubChem[2]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound.[2] Researchers may encounter the following:

  • N-methyl-1-(pyridin-2-yl)propan-2-amine

  • Methyl-(1-methyl-2-pyridin-2-yl-ethyl)-amine

  • N-methyl-1-(2-pyridyl)propan-2-amine

  • 2-(2-[N-methylamino]prop-1-yl)pyridine

  • N-Methyl-1-(2-pyridinyl)-2-propanamine

Chemical Structure

The molecular structure of N-methyl-1-pyridin-2-ylpropan-2-amine consists of a pyridine ring linked by a methylene bridge to a propyl chain, with a secondary methylamine group at the C2 position of the chain.

Caption: Molecular structure of N-methyl-1-pyridin-2-ylpropan-2-amine.

Conceptual Synthetic Pathway: Reductive Amination

While specific, detailed synthesis protocols for N-methyl-1-pyridin-2-ylpropan-2-amine are not widely published in peer-reviewed journals, a logical and common approach for its synthesis is through reductive amination . This well-established method involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[4]

The proposed precursors for this synthesis are:

  • 1-(Pyridin-2-yl)propan-2-one (Ketone)

  • Methylamine (Amine)

  • A Reducing Agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride)

Workflow Diagram

synthesis_workflow Ketone 1-(Pyridin-2-yl)propan-2-one Mix Step 1: Mix Precursors (Formation of Hemiaminal) Ketone->Mix Amine Methylamine (CH₃NH₂) Amine->Mix Solvent Methanol or similar protic solvent Solvent->Mix ReducingAgent Reducing Agent (e.g., NaBH₃CN) Reduction Step 3: In-situ Reduction ReducingAgent->Reduction ImineFormation Step 2: Imine Formation (Dehydration) Mix->ImineFormation Acid/Base Catalyst (optional) ImineFormation->Reduction Workup Step 4: Aqueous Workup & Purification Reduction->Workup Product Final Product: N-methyl-1-pyridin-2-ylpropan-2-amine Workup->Product Chromatography / Distillation

Caption: Conceptual workflow for the synthesis via reductive amination.

Step-by-Step Methodology
  • Reaction Setup : The ketone precursor, 1-(pyridin-2-yl)propan-2-one, is dissolved in a suitable alcoholic solvent, such as methanol, in a reaction vessel.

  • Amine Addition : Methylamine (often available as a solution in a solvent like ethanol or THF, or as a hydrochloride salt) is added to the vessel. If the hydrochloride salt is used, a non-nucleophilic base (e.g., triethylamine) is typically added to liberate the free amine. The mixture is stirred to facilitate the formation of the intermediate imine. The causality here is that the nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the ketone.

  • Reduction : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. NaBH₃CN is a preferred reagent for this step because it is mild enough not to reduce the ketone precursor significantly but is highly effective at reducing the protonated imine intermediate. This selectivity is the key to a high-yield, one-pot reaction. The reaction is typically allowed to proceed at room temperature for several hours.

  • Quenching and Workup : The reaction is carefully quenched, often by the addition of water or a dilute acid solution.

  • Extraction : The product is extracted from the aqueous layer into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : The combined organic layers are dried and concentrated. The crude product is then purified, typically using column chromatography, to yield the final, pure N-methyl-1-pyridin-2-ylpropan-2-amine.

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone and the appearance of the product spot.

Potential Applications and Research Context

N-methyl-1-pyridin-2-ylpropan-2-amine is not associated with any large-scale industrial applications or approved therapeutic uses at present. Its primary role is as a research chemical and building block in synthetic and medicinal chemistry.

  • Scaffold for Drug Discovery : The pyridinyl-alkylamine motif is present in numerous biologically active compounds. This molecule serves as a valuable scaffold for synthesizing more complex molecules. Researchers can modify the pyridine ring, the alkyl chain, or the amine to explore structure-activity relationships (SAR) for various biological targets.

  • Ligand Synthesis : The nitrogen atoms in the pyridine ring and the secondary amine can act as coordination sites for metal ions. This makes the compound a potential precursor for the synthesis of novel ligands for catalysis or materials science applications.

Its availability from commercial suppliers facilitates its use in exploratory research and the early stages of drug development pipelines.[1][3][5]

Safety and Handling

According to supplier safety data, N-methyl-1-pyridin-2-ylpropan-2-amine is classified with the GHS07 pictogram, indicating that it can be harmful.[1]

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed)

  • Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.

Researchers must always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem Compound Summary for CID 203877, N-methyl-1-pyridin-2-ylpropan-2-amine. National Center for Biotechnology Information.

  • N-Methyl-1-pyridin-2-ylpropan-2-amine DiscoveryCPR 55496-56-5. Sigma-Aldrich.

  • N-Methyl-1-pyridin-2-ylpropan-2-amine. Fluorochem.

  • N-Methyl-1-(pyridin-2-yl)propan-2-amine | 55496-56-5. Merck.

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents (US7208603B2).

Sources

Technical Guide: Biological Activity Screening of N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 959238-83-6 Molecular Formula: C9H14N2 Class: Pyridine-alkylamine derivative / Betahistine Analog

Executive Summary & Pharmacophore Analysis[1]

This technical guide outlines the biological screening architecture for N-Methyl-1-pyridin-2-ylpropan-1-amine (NMPPA) . Structurally, NMPPA consists of a pyridine ring substituted at the 2-position with a propyl chain, bearing an N-methylamine group at the C1 position (alpha to the pyridine ring).

Chemoinformatic Insight: NMPPA functions as a structural homolog of Betahistine (N-methyl-2-pyridin-2-ylethanamine) and bears pharmacophoric similarity to Nicotine . The extension of the alkyl chain and alpha-substitution suggests altered lipophilicity and steric demand compared to Betahistine. Consequently, the primary screening directive must target Histamine Receptors (H1, H3) and Nicotinic Acetylcholine Receptors (nAChRs) , with a secondary focus on Monoamine Oxidase (MAO) modulation.

This guide moves beyond basic binding assays, establishing a translational pipeline from in silico docking to functional ex vivo validation.

Phase I: In Silico Profiling & Target Prediction

Before wet-lab synthesis or procurement, computational modeling is required to filter off-target toxicity and predict binding modes.

Molecular Docking Strategy

The alpha-methyl/propyl substitution introduces chirality not present in Betahistine. You must dock both R and S enantiomers.

  • Primary Target: Histamine H3 Receptor (H3R).

    • Rationale: The pyridine nitrogen (H-bond acceptor) and the protonated amine (ionic interaction) mimic the histamine imidazole-amine motif.

    • Protocol: Use homology models of human H3R (PDB: 7F8J). Focus on the interaction with Asp114 (critical for amine binding) and Glu206 .

  • Secondary Target: nAChR (

    
     subtype).
    
    • Rationale: Pyridine ring overlap with nicotine.

ADMET Prediction (Blood-Brain Barrier)

For CNS indications (vestibular disorders, cognition), BBB penetration is non-negotiable.

  • Calculate LogBB: NMPPA is predicted to have a LogP

    
     1.2–1.5.
    
  • Polar Surface Area (PSA): Must be < 90 Ų for CNS penetration. NMPPA is approx 25 Ų, suggesting high BBB permeability .

Phase II: In Vitro Primary Screening (The Core)

This phase validates affinity and intrinsic activity. Do not rely solely on binding; functional efficacy is critical for this scaffold.

Radioligand Binding Assay (H3 Receptor)

Objective: Determine


 values to assess affinity relative to Betahistine (

10–20 µM).

Protocol:

  • Membrane Preparation: Transfect CHO-K1 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer.

  • Ligand: Use

    
    -N-
    
    
    
    -methylhistamine (NAMH) as the agonist radioligand.
  • Competition: Incubate membranes (50 µg protein) with 1 nM

    
    -NAMH and varying concentrations of NMPPA (
    
    
    
    to
    
    
    M).
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Binding

Objective: Distinguish between agonist, antagonist, and inverse agonist activity.

  • Mechanism: H3R is

    
    -coupled. Agonists increase GTP
    
    
    
    S binding; Inverse Agonists decrease it below basal levels.

Self-Validating Control System:

  • Positive Control (Agonist): (R)-

    
    -methylhistamine.
    
  • Positive Control (Inverse Agonist): Thioperamide or Ciproxifan.

  • Validation: NMPPA should inhibit agonist-induced GTP

    
    S binding if it acts as an antagonist (likely profile).
    
Safety Screen: hERG Inhibition

Pyridine derivatives can inadvertently block


 channels, leading to QT prolongation.
  • Method: Automated Patch Clamp (PatchXpress or QPatch).

  • Threshold:

    
     > 10 µM is required to proceed to Phase III.
    

Phase III: Mechanistic Visualization

Understanding the downstream signaling is vital for interpreting functional assay data. NMPPA is hypothesized to block the H3 autoreceptor, thereby preventing the negative feedback loop that restricts neurotransmitter release.

H3_Signaling_Pathway cluster_agonist Endogenous Negative Feedback Loop NMPPA NMPPA (Ligand) H3R H3 Receptor (Presynaptic) NMPPA->H3R Antagonism/Inverse Agonism (Blocks Gi Activation) Gi_Protein Gi/o Protein (Heterotrimeric) H3R->Gi_Protein Activation AC Adenylyl Cyclase H3R->AC Disinhibition Gi_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreases AC->cAMP Restores/Increases PKA Protein Kinase A cAMP->PKA Decreases NT_Release Neurotransmitter Release (Histamine/ACh) cAMP->NT_Release Promotes Release Ca_Channel Voltage-Gated Ca2+ Channels PKA->Ca_Channel Reduced Phosphorylation Ca_Channel->NT_Release Blocks Influx

Figure 1: Mechanism of Action. NMPPA acts as an antagonist/inverse agonist at the presynaptic H3 receptor, relieving the Gi-mediated inhibition of Adenylyl Cyclase. This results in increased cAMP, calcium influx, and subsequent neurotransmitter release.

Phase IV: Ex Vivo & In Vivo Validation

Guinea Pig Ileum Assay (H1 Selectivity)

To ensure specificity, you must verify NMPPA does not potently activate H1 receptors (which causes systemic vasodilation/bronchoconstriction).

  • Tissue: Isolated Guinea Pig Ileum.

  • Protocol: Suspend ileum segments in Tyrode’s solution at 37°C.

  • Challenge: Apply Histamine (

    
     to 
    
    
    
    M) to generate a cumulative concentration-response curve (EC50).
  • Test: Apply NMPPA.

    • Result A (Agonist): Contraction observed (indicates H1 agonism - similar to Betahistine).

    • Result B (Antagonist): Rightward shift of Histamine curve.

    • Target Profile: Weak H1 agonism is acceptable (pro-circulatory), but strong antagonism is sedative.

In Vivo Microdialysis (The Gold Standard)

This experiment definitively proves CNS activity.

  • Subject: Freely moving Sprague-Dawley rats.

  • Probe Location: Anterior Hypothalamus or Tuberomammillary Nucleus (TMN).

  • Dosing: Oral administration of NMPPA (e.g., 10 mg/kg).

  • Measurement: Collect dialysate every 20 mins. Analyze for Histamine and Acetylcholine using HPLC-ECD.

  • Success Criteria: A >150% increase in extracellular histamine levels compared to baseline confirms H3 antagonism and BBB penetration.

Summary of Experimental Conditions

Assay TypeTargetKey Reagents/Cell LineReadoutSuccess Metric
Binding H3 ReceptorCHO-K1-hH3R,

-NAMH
Scintillation Counts (CPM)

Functional H3 Receptor

Radioactivity BindingAntagonism of agonist signal
Selectivity H1 ReceptorGuinea Pig IleumIsotonic Contraction (g)Weak partial agonism (

)
Safety hERG ChannelHEK293-hERGCurrent (pA)

In Vivo CNS NeurochemMicrodialysis (Rat)Histamine (fmol/sample)>150% increase over baseline

References

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 959238-83-6).[1][2][3] Retrieved from

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327, 117-123. Link

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. Link

  • PubChem. (2024).[4] Compound Summary: N-methyl-1-pyridin-2-ylpropan-2-amine (Isomer Reference). National Library of Medicine. Retrieved from

  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions, 8(5), 214–223. Link

Sources

In Silico Characterization of Pyridine-Alkylamine Analogs: A Computational Framework for N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the in silico modeling protocol for N-Methyl-1-pyridin-2-ylpropan-1-amine , a structural analog of the antivertigo drug Betahistine . Given the pyridine-alkyl-amine pharmacophore, this molecule is a putative ligand for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) implicated in neurotransmitter modulation.

This guide moves beyond generic protocols, focusing on the specific challenges of modeling small, flexible, basic amines in GPCR binding pockets. It addresses chirality, protonation state ambiguity, and the dynamic nature of the H3R orthosteric pocket.

Phase 1: Structural Preparation & Parametrization

The reliability of any molecular simulation is capped by the quality of the initial structures. For this specific ligand, two factors are critical: chirality and protonation .

Ligand Chemistry & Chirality

Unlike Betahistine (which has an achiral ethyl chain), This compound possesses a chiral center at the C1 position (the carbon linking the pyridine ring and the propyl amine chain).

  • Directive: You must model both (R) and (S) enantiomers separately. The spatial orientation of the methyl-amine group relative to the pyridine ring will dictate steric clashes within the receptor pocket.

  • Conformational Search: Use a Monte Carlo Multiple Minimum (MCMM) search to generate low-energy conformers before docking. The propyl chain adds rotatable bonds that increase entropic penalties upon binding.

Protonation State Assignment (pKa Calculation)

The molecule contains two nitrogen atoms:

  • Pyridine Nitrogen: Weakly basic (pKa ≈ 5.6).

  • Secondary Amine (N-methyl): Highly basic (pKa ≈ 9.5–10.0).

Causality: At physiological pH (7.4), the secondary amine will be protonated (


), while the pyridine ring remains neutral. This monocationic state  is non-negotiable for binding; it drives the essential salt bridge interaction with the receptor's aspartate residue (Asp114).

Protocol:

  • Software: Epik (Schrödinger) or MoKa.

  • Setting: Calculate states at pH 7.4 ± 1.0.

  • QC Check: Discard any neutral species or dicationic species (unless simulating acidic lysosomal environments).

Receptor Preparation (Target: Human H3R)

We utilize the crystal structure of the human Histamine H3 Receptor.[1]

  • Source: RCSB PDB ID 7F61 (Resolution 2.6 Å).

  • Why 7F61? It is co-crystallized with an antagonist (PF-03654746), capturing the receptor in an inactive conformation . Since Betahistine analogs often act as inverse agonists/antagonists, this conformational state is the correct starting point.

  • Critical Step: Restore missing loops (specifically Intracellular Loop 3, ICL3) using homology modeling (e.g., Prime or Modeller), as this region influences G-protein coupling dynamics.

Phase 2: Molecular Docking (Induced Fit)

Rigid receptor docking fails for small amines because the H3R pocket is highly plastic. We employ Induced Fit Docking (IFD) to allow residue side chains to relax around the ligand.

The Orthosteric Binding Pocket

The H3R pocket is defined by a key interaction network. Your docking grid must be centered on Asp114 (TM3).

ResidueLocationInteraction TypeRole
Asp114 TM3Salt Bridge (Ionic)Anchor: Binds the protonated amine of the ligand.
Glu206 TM5H-bond / ElectrostaticSecondary anchor; confers H3 vs H4 selectivity.
Trp371 TM6

Stacking
Stabilizes the pyridine ring (Rotamer toggle switch).
Tyr374 TM6HydrophobicEncloses the pocket.
Docking Protocol
  • Grid Generation: Define a

    
     Å box centered on the co-crystallized ligand in 7F61.
    
  • Constraint: Apply a Positional Constraint (radius 1.5 Å) on the carboxylate oxygen of Asp114. Force the ligand's protonated amine to occupy this volume.

  • Sampling: Generate 20 poses per enantiomer.

  • Scoring: Use XP (Extra Precision) scoring functions (e.g., Glide XP or AutoDock Vina).

Self-Validating Metric: If the top-ranked pose does not show a salt bridge (< 3.0 Å) between the ligand amine and Asp114, the pose is invalid. Discard and re-parameterize.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the binding mode and the ligand's effect on the receptor's activation switches (TM6 movement).

System Setup
  • Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.

  • Membrane: Embed the H3R-ligand complex in a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvent: TIP3P water model, neutralized with 0.15 M NaCl.

Simulation Workflow (DOT Visualization)

MD_Workflow Prep System Builder (Protein+Ligand+POPC) Min Energy Minimization (Steepest Descent) Prep->Min Remove Clashes NVT NVT Equilibration (1 ns, Restrained) Min->NVT Heat to 310K NPT NPT Equilibration (5 ns, Membrane relax) NVT->NPT Pressure 1 bar Prod Production Run (200 ns, Unrestrained) NPT->Prod Remove Restraints Analysis Trajectory Analysis (RMSD, H-bonds) Prod->Analysis .xtc/.dcd file

Figure 1: Standardized GPCR-Membrane Molecular Dynamics Pipeline.

Analysis Metrics
  • Ligand RMSD: Stability of the ligand within the pocket. A jump > 2.5 Å usually indicates the ligand has exited the binding site.

  • Salt Bridge Persistence: Calculate the distance between Ligand-N and Asp114-O throughout the trajectory. It should remain < 3.5 Å for > 80% of the simulation time.

  • TM6 Toggle Switch: Monitor the

    
     and 
    
    
    
    angles of Trp371 (Trp 6.48). Inverse agonists typically lock this residue in a specific rotameric state, preventing the outward movement of TM6 required for G-protein coupling.

Phase 4: ADMET & Blood-Brain Barrier Prediction

As a putative H3R ligand (likely for vertigo or cognitive indications), this molecule must cross the Blood-Brain Barrier (BBB).

Key Descriptors

Calculate the following using QikProp or SwissADME:

PropertyThreshold for CNS DrugsRationale
LogP (Lipophilicity)2.0 – 4.0Moderate lipophilicity is required to cross endothelial membranes.
TPSA (Polar Surface Area)< 90 ŲHigh polarity prevents passive diffusion across the BBB.
LogBB (Brain/Blood)> -0.5Indicates favorable partitioning into the brain.
P-gp Substrate NoP-glycoprotein efflux pumps will remove the drug from the CNS if it is a substrate.
Metabolism (CYP450)

The N-methyl group is susceptible to N-demethylation by CYP enzymes. Run a Site of Metabolism (SOM) prediction. If the N-methyl is cleaved too rapidly, the resulting primary amine may lose affinity or selectivity.

Phase 5: Interaction Signaling Pathway

Understanding the downstream effect is crucial. H3R is


 coupled.

H3R_Signaling Ligand This compound H3R H3 Receptor (Inactive State) Ligand->H3R Stabilizes Inverse Agonism Gi Gi Protein (Heterotrimer) H3R->Gi Prevents Dissociation Ca Ca2+ Influx H3R->Ca Modulates Voltage-gated Channels AC Adenylyl Cyclase Gi->AC Relief of Inhibition (if antagonist) OR Inhibition (if agonist) cAMP cAMP Levels AC->cAMP Modulation

Figure 2: Putative Signaling Modulation by H3R Interaction. The ligand stabilizes the receptor state, modulating downstream cAMP and Calcium flux.

References

  • RCSB Protein Data Bank. (2022). Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746 (PDB: 7F61). [Link]

  • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. [Link]

  • Gbahou, F., et al. (2010). Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wang, Y., et al. (2024). Cryo-EM structure of histamine H3 receptor in complex with histamine and Gi (PDB: 8YN5). [Link]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link]

Sources

Methodological & Application

Technical Synthesis Guide: N-Methyl-1-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-1-pyridin-2-ylpropan-1-amine Synthesis Protocol

Introduction & Retrosynthetic Analysis

N-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 959238-83-6) is a secondary amine featuring a pyridine scaffold with a chiral center at the


-benzylic position. Structurally analogous to nicotine and betahistine derivatives, this motif is frequently utilized in CNS drug discovery and as a ligand in coordination chemistry.

The synthesis challenges lie in controlling mono-alkylation (preventing tertiary amine formation) and managing the electron-deficient nature of the pyridine ring, which can influence imine stability.

Retrosynthetic Strategy

We propose two robust pathways. Method A is the preferred route for scale-up due to operational simplicity and cost-effectiveness. Method B is advantageous when the corresponding aldehyde is more accessible than the ketone or when asymmetric catalysis is intended (via chiral ligands during Grignard addition).

Figure 1: Retrosynthetic disconnection showing Reductive Amination (Left) and Grignard Addition (Right).

Method A: Reductive Amination (Preferred Protocol)

Rationale: Direct reductive amination of 2-propionylpyridine using Titanium(IV) isopropoxide (


). The titanium species acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine/enamine intermediate before reduction. This prevents the formation of the alcohol side-product.
Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
2-Propionylpyridine 1.0Substrate
Methylamine (2M in THF) 2.0Amine Source
Titanium(IV) isopropoxide 1.25Lewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH4) 1.5Reducing Agent
Ethanol (Abs.) SolventReaction Medium
Ammonium Hydroxide (2M) QuenchWorkup
Step-by-Step Protocol
  • Imine Formation (Dehydration):

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 2-propionylpyridine (10.0 mmol, 1.35 g).

    • Add Titanium(IV) isopropoxide (12.5 mmol, 3.7 mL) neat. The mixture may warm slightly.

    • Add Methylamine (2M in THF, 20.0 mmol, 10 mL).

    • Stir the mixture at ambient temperature (

      
      ) for 6–12 hours.
      
    • Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear. The solution will turn viscous/yellow.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (15 mL).

    • Cool the flask to

      
       in an ice bath.
      
    • Add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).[5]

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup (Titanium Quench):

    • Pour the reaction mixture into a beaker containing 2M Ammonium Hydroxide (50 mL). A heavy white precipitate (

      
      ) will form.
      
    • Dilute with Dichloromethane (DCM) (50 mL) and stir vigorously for 20 minutes.

    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM.

  • Purification:

    • Transfer the filtrate to a separatory funnel.[3] Separate the organic layer.[2][3][6]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and dry over

      
      .
      
    • Concentrate in vacuo to yield the crude amine oil.

    • Refinement: If purity is <95%, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 95:5:1).

Method B: Grignard Addition to Aldimine (Alternative)

Rationale: This method builds the carbon skeleton during the amine formation. It is particularly useful if the ketone precursor is unavailable or if a specific chiral auxiliary is attached to the amine to induce stereochemistry.

Experimental Workflow

Figure 2: Sequential workflow for Grignard-mediated synthesis.

Protocol
  • Imine Preparation:

    • Dissolve 2-pyridinecarboxaldehyde (10 mmol) in DCM (20 mL).

    • Add Methylamine (2M in THF, 12 mmol) and Magnesium Sulfate (anhydrous, 2 g) to absorb water.

    • Stir at Room Temperature (RT) for 4 hours. Filter off solids and concentrate to obtain the crude imine (N-methyl-1-(pyridin-2-yl)methanimine). Note: Imines of pyridine aldehydes are relatively stable but should be used immediately.

  • Grignard Addition:

    • Dissolve the crude imine in anhydrous THF (30 mL) under Nitrogen.

    • Cool to

      
      .
      
    • Dropwise add Ethylmagnesium Bromide (3.0 M in ether, 12 mmol).

    • Stir at

      
       for 1 hour, then warm to RT for 2 hours.
      
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Adjust pH to >12 with NaOH (to ensure the amine is free-based).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Concentrate and distill or chromatograph as in Method A.

Analytical Characterization

Validating the structure requires confirming the presence of the pyridine ring, the ethyl chain, and the N-methyl group.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

8.5 (d, 1H)
Pyridine

-H (C6)

7.6 (td, 1H), 7.2 (m, 1H), 7.1 (m, 1H)
Pyridine aromatic protons

3.6 (t, 1H)
Benzylic CH (Chiral center)

2.3 (s, 3H)
N-Methyl group

1.7–1.9 (m, 2H)
Methylene of propyl chain (

)

0.9 (t, 3H)
Terminal Methyl (

)
LC-MS (ESI+)

Molecular Ion

Safety & Handling

  • Pyridine Derivatives: Often possess a distinct, unpleasant odor and can be neurotoxic. Handle in a well-ventilated fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    .
    
  • Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acid or water. Ensure proper venting.

  • Ethylmagnesium Bromide: Pyrophoric in high concentrations; moisture sensitive. Use syringe/septum techniques.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds : an improved method for the synthesis of secondary and tertiary amines". Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2306. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 2-pyridyl-N-alkyl-ethanamines as histamine H1 receptor antagonists". Bioorganic & Medicinal Chemistry Letters, 20(8), 2533-2537. (Analogous synthesis validation). Link

Sources

Application Notes and Protocols for the Purification of N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of N-Methyl-1-pyridin-2-ylpropan-1-amine, a key intermediate in pharmaceutical and agrochemical research. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a range of techniques from fundamental extractions to advanced chromatographic methods. This document emphasizes the scientific principles behind each technique, ensuring robust and reproducible results.

Introduction: The Importance of Purity for this compound

This compound is a secondary amine containing a pyridine moiety, making it a valuable building block in the synthesis of a variety of target molecules. The presence of two basic nitrogen atoms (the secondary amine and the pyridine ring) imparts specific chemical properties that can be exploited for purification. However, these same properties can also present challenges, such as interactions with acidic stationary phases in chromatography.

The purity of this compound is paramount for its use in subsequent synthetic steps and for the biological activity of the final compounds. Impurities can lead to side reactions, lower yields, and introduce unwanted toxicological profiles in drug candidates. This guide outlines several effective methods for achieving high purity of the target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [2][3]
Appearance Liquid[3]
CAS Number 959238-83-6[3]
Predicted pKa (Pyridine) ~5.2(Estimated based on pyridine)
Predicted pKa (Amine) ~11(Estimated based on secondary alkylamines)

Foundational Purification Technique: Acid-Base Extraction

The dual basicity of this compound makes acid-base extraction a powerful initial purification step to separate it from neutral and acidic impurities. The principle lies in the differential solubility of the amine and its protonated salt form in aqueous and organic solvents.

Causality Behind Experimental Choices:
  • Acid Selection: A dilute solution of a strong acid like hydrochloric acid (HCl) is used to ensure complete protonation of both nitrogen atoms, rendering the compound highly soluble in the aqueous phase.

  • Base Selection: A strong base like sodium hydroxide (NaOH) is used to deprotonate the ammonium salt back to the free amine, making it soluble in an organic solvent.

  • Solvent Selection: A water-immiscible organic solvent with good solubility for the free amine, such as dichloromethane or ethyl acetate, is chosen for the extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 5 volumes). The amine will move into the aqueous phase as its hydrochloride salt. Combine the aqueous layers.

  • Washing (Optional): Wash the combined aqueous layers with the organic solvent (1 x 5 volumes) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 4 M NaOH with stirring until the pH is >12. This will regenerate the free amine.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane, 3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

G cluster_0 Acid-Base Extraction Workflow A Crude Amine in Organic Solvent B Add 1 M HCl A->B C Separate Layers B->C D Aqueous Layer (Amine Salt) C->D Collect E Organic Layer (Neutral/Acidic Impurities) C->E Discard F Add 4 M NaOH (pH > 12) D->F G Extract with Organic Solvent F->G H Organic Layer (Purified Amine) G->H Collect I Aqueous Layer (Salts) G->I Discard J Dry and Concentrate H->J K Pure Amine J->K

Caption: Workflow for Acid-Base Extraction.

Chromatographic Purification Techniques

For higher purity, chromatographic methods are indispensable. The choice between normal-phase and reversed-phase chromatography depends on the nature of the remaining impurities.

Normal-Phase Flash Column Chromatography

Purification of amines on standard silica gel can be problematic due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even degradation of the compound[4][5]. This can be overcome by modifying the mobile phase or using a different stationary phase.

  • Principle: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing strong interactions with the basic amine[5][6].

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes containing 0.5-2% triethylamine. For more polar impurities, a system of dichloromethane and methanol with 0.5-2% ammonium hydroxide can be effective.

  • Procedure:

    • Equilibrate the column with the starting mobile phase composition.

    • Dissolve the crude amine in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute with the chosen solvent gradient.

    • Collect fractions and analyze by TLC or LC-MS.

    • Combine pure fractions and evaporate the solvent under reduced pressure.

  • Principle: Using a stationary phase that has been functionalized with amino groups provides a less acidic surface, leading to improved peak shape and recovery for basic compounds[5].

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes.

  • Procedure: Follow the same procedure as for standard silica gel, but without the need for a basic additive in the mobile phase.

Reversed-Phase Flash Column Chromatography

Reversed-phase chromatography is an excellent alternative, especially for polar compounds[7].

  • Principle: The stationary phase (e.g., C18-functionalized silica) is non-polar, and the mobile phase is polar. The separation is based on the hydrophobic/hydrophilic interactions of the compound with the stationary and mobile phases.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of acetonitrile in water. A basic modifier (e.g., 0.1% ammonium hydroxide) can be added to the mobile phase to ensure the amine is in its neutral, more retained form, which can improve separation[4].

  • Procedure:

    • Equilibrate the C18 column with the starting mobile phase composition.

    • Dissolve the sample in a minimal amount of the mobile phase or a compatible solvent like methanol.

    • Load the sample and elute with the chosen gradient.

    • Collect and analyze fractions.

    • Combine pure fractions and remove the solvents. Lyophilization may be necessary to remove the water.

G cluster_1 Chromatographic Purification Decision Tree Start Crude Amine Q1 Are impurities significantly different in polarity? Start->Q1 NP Normal-Phase Chromatography Q1->NP Yes RP Reversed-Phase Chromatography Q1->RP No, or impurities are very polar Q2 Using standard silica? NP->Q2 End Pure Amine RP->End Add_Base Add competing base (e.g., TEA, NH4OH) to mobile phase Q2->Add_Base Yes Amine_Silica Use Amine- Functionalized Silica Q2->Amine_Silica No Add_Base->End Amine_Silica->End

Caption: Decision tree for chromatographic purification.

Purification via Crystallization of Amine Salts

For obtaining highly pure, crystalline material, conversion of the liquid amine to a solid salt followed by recrystallization is a very effective method[8][9].

Causality Behind Experimental Choices:
  • Acid Selection: The choice of acid is critical. Strong acids like HCl will form stable salts. Dicarboxylic acids like oxalic acid can also be effective[10]. The use of trichloroacetic acid has been reported as a method for amine purification, where the resulting salt can be isolated and the free amine regenerated by gentle heating[11].

  • Solvent System: The ideal solvent system will fully dissolve the amine salt at an elevated temperature but have low solubility for the salt at room temperature or below, allowing for crystallization. Common solvents for recrystallizing amine salts include ethanol, isopropanol, or mixtures like ethanol/diethyl ether[10].

Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation:

    • Dissolve the purified amine from a previous step (e.g., extraction or chromatography) in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • Continue addition until precipitation of the hydrochloride salt is complete. Monitor with pH paper to ensure the mixture is acidic.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., hot ethanol or isopropanol) until the salt just dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of Free Amine (if required):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., NaOH) to pH >12.

    • Extract the free amine with an organic solvent as described in the acid-base extraction protocol.

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of amine vs. saltRemoves neutral and acidic impurities; scalable.Does not separate from other basic impurities.
Normal-Phase Chromatography Adsorption on a polar stationary phaseGood for separating compounds with different polarities.Can have issues with basic compounds on silica.
Reversed-Phase Chromatography Partitioning between a non-polar stationary phase and a polar mobile phaseExcellent for polar compounds; predictable.Requires removal of aqueous mobile phase; can be expensive.
Salt Crystallization Formation of a crystalline solid saltCan yield very high purity; removes closely related impurities.Requires the amine to form a stable, crystalline salt; an additional step to regenerate the free base may be needed.

Conclusion

The purification of this compound can be effectively achieved through a logical application of the techniques described in this guide. A multi-step approach, starting with a bulk purification by acid-base extraction, followed by a high-resolution technique like chromatography or salt crystallization, is often the most effective strategy for achieving high purity. The choice of the final purification step will depend on the nature of the impurities present in the crude material and the desired final purity of the compound.

References

  • Google Patents. (n.d.). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
  • PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-1-pyridin-2-ylpropan-1-one. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US6576796B1 - Process for the preparation of alkylamines.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Sciencemadness.org. (2006, June 18). Alkylamines via gas phase alkylation. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine... Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • Google Patents. (n.d.). EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters.
  • Beilstein-Institut. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-methyl propyl amine, 627-35-0. Retrieved from [Link]

  • YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Detection and Quantification of N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust protocol for the detection and quantification of N-Methyl-1-pyridin-2-ylpropan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of interest within the broader class of novel psychoactive substances (NPS) and pharmaceutical intermediates, a reliable and validated analytical method is crucial for researchers, forensic scientists, and drug development professionals.[1] The inherent polarity of the secondary amine group in the target molecule presents analytical challenges, such as poor chromatographic peak shape and potential thermal degradation.[2][3] To address this, the protocol incorporates a chemical derivatization step using pentafluoropropionic anhydride (PFPA), which enhances volatility and thermal stability, leading to improved sensitivity and chromatographic performance.[4][5] This document provides detailed, step-by-step methodologies for sample preparation, derivatization, GC-MS analysis, and data interpretation, grounded in established principles of analytical chemistry and method validation.[6]

Introduction and Scientific Principle

This compound is a substituted pyridine derivative containing a secondary amine functional group. Its structural similarity to known stimulants and cathinone analogs necessitates precise analytical characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and analytical toxicology due to its high resolving power and ability to provide structural information for definitive compound identification.[7] The technique separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase within a capillary column. Following separation, the mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), and separates the resulting charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[8]

A significant challenge in the GC analysis of primary and secondary amines is their polarity, which can lead to peak tailing and poor reproducibility.[9] This is caused by interactions between the amine's active hydrogen and silanol groups on the GC column. Chemical derivatization is a proven strategy to mitigate these effects. The goal is to replace the active hydrogen with a nonpolar moiety, making the analyte more volatile and less reactive.[10] This protocol employs acylation with pentafluoropropionic anhydride (PFPA), a common and effective derivatizing agent for amines, which converts the polar amine into a stable, non-polar pentafluoropropionyl amide, significantly improving its chromatographic behavior.[5][11]

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Pentafluoropropionic anhydride (PFPA)

  • Methanol (HPLC or GC-grade)

  • Ethyl Acetate (GC-grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Internal Standard (IS), e.g., N-methyl-d3-1-pyridin-2-ylpropan-1-amine or a structurally similar compound not expected in samples.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless (S/SL) inlet.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: Agilent J&W HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar 5% phenyl-methylpolysiloxane column. This column is selected for its robustness and wide applicability in drug screening.[12]

  • Autosampler: Agilent 7693A or equivalent.

Experimental Workflows and Protocols

The overall analytical process is a multi-step workflow designed to ensure accuracy and reproducibility from sample receipt to data analysis.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Reporting A 1. Prepare Stock & Working Standards / IS B 2. Sample Pre-treatment (e.g., LLE from Matrix) C 3. Evaporate to Dryness B->C D 4. Reconstitute in Ethyl Acetate C->D E 5. Add PFPA Reagent D->E F 6. Incubate (e.g., 70°C for 30 min) E->F G 7. GC-MS Injection & Data Acquisition F->G H 8. Qualitative Analysis (RT & Spectral Match) G->H I 9. Quantitative Analysis (Calibration Curve) H->I J 10. Generate Report I->J

Caption: High-level workflow for GC-MS analysis.

Protocol 1: Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/µL) by serial dilution of the stock solution with methanol.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the chosen IS in methanol. Create a working IS solution at a fixed concentration (e.g., 20 ng/µL).

  • Sample Preparation (Liquid-Liquid Extraction - LLE): This is a generic protocol for aqueous or biological samples (e.g., urine, plasma). a. Pipette 1 mL of the sample into a glass centrifuge tube. b. Spike with a known amount of the IS working solution. c. Add 200 µL of saturated sodium bicarbonate solution to basify the sample (pH > 9). d. Add 4 mL of an appropriate extraction solvent (e.g., chloroform or ethyl acetate).[12] e. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. f. Carefully transfer the upper organic layer to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization with PFPA

The derivatization reaction converts the secondary amine into a stable amide, improving its chromatographic properties.

Caption: Acylation of a secondary amine with PFPA.

  • Reconstitution: Reconstitute the dried extract from Protocol 1 (or a dried aliquot of a standard) in 50 µL of ethyl acetate.

  • Reagent Addition: Add 25 µL of PFPA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[13]

  • Final Preparation: Allow the vial to cool to room temperature. The sample is now ready for injection. No further workup is typically required.

Protocol 3: GC-MS Instrumental Analysis

The following parameters provide a robust starting point for method development and can be adapted from validated methods for similar compounds.[12]

Parameter Setting Rationale
GC System
Inlet ModeSplit/SplitlessSplitless mode is used for trace analysis to maximize analyte transfer to the column.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS performance.
Oven ProgramInitial: 100°C, hold 1 minAllows for solvent focusing.
Ramp: 15°C/min to 290°CA moderate ramp rate provides a good balance between separation and analysis time.
Hold: 5 minEnsures elution of any less volatile compounds.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[4]
Ion Source Temp.230 °CStandard temperature to promote ionization and prevent contamination.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
MS Transfer Line280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeScanAcquires full spectra for qualitative identification. Scan range: 40-500 amu.
SIM (Optional)For enhanced sensitivity in quantitative analysis, monitoring specific ions.
Table 1: Recommended GC-MS Instrument Parameters.

Data Analysis and Interpretation

Qualitative Identification

Identification is confirmed by a combination of retention time (RT) and mass spectrum matching. The derivatized analyte should have a consistent RT relative to the internal standard. The acquired mass spectrum should be compared to that of a contemporaneously analyzed reference standard.

The molecular weight of underivatized this compound (C₉H₁₄N₂) is 150.22 g/mol .[14] The derivatized product (PFP-amide) will have a significantly higher molecular weight. Key fragments are predicted based on established fragmentation pathways for similar structures, primarily α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[15]

Analyte Form Predicted Molecular Ion (M⁺) Predicted Key Fragments (m/z) Notes
Underivatized 15058, 92, 121m/z 58: [CH(CH₃)NHCH₃]⁺, characteristic iminium ion from α-cleavage. This is often the base peak.[16]
m/z 92: Pyridyl-CH₂⁺ fragment.
m/z 121: M - Ethyl fragment.
PFPA-Derivatized 296267, 149, 92m/z 267: [M - C₂H₅]⁺, loss of the ethyl group.
m/z 149: [C₂F₅CO]⁺, characteristic fragment from the PFP group.
m/z 92: Pyridyl-CH₂⁺ fragment.
Table 2: Predicted Mass Fragments for Identification.
Quantitative Analysis

Quantification is performed by creating a calibration curve. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. A linear regression with a correlation coefficient (R²) > 0.99 is desired.[6] The concentration of the analyte in unknown samples is then calculated from this curve.

Method Validation

For the protocol to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.[17]

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte and IS.
Linearity Proportionality of the measured signal to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995 over the defined range.
Accuracy Closeness of the measured value to the true value.Recovery of 85-115% for spiked samples.[11]
Precision Closeness of agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.[11]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; Precision (RSD) ≤ 20%.
Table 3: Key Method Validation Parameters and Acceptance Criteria.

References

  • Spectroscopy Online. Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Available from: [Link]

  • MySkinRecipes. N-Methyl-1-(pyridin-2-yl)ethanamine. Available from: [Link]

  • Frontiers in Chemistry. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available from: [Link]

  • Agilent Technologies. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available from: [Link]

  • SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. Available from: [Link]

  • PubChem. N-methyl-1-pyridin-2-ylpropan-2-amine. Available from: [Link]

  • MDPI. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]

  • ResearchGate. (PDF) A GC–MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid. Available from: [Link]

  • PubMed Central. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Available from: [Link]

  • PubMed Central. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Available from: [Link]

  • MDPI. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Available from: [Link]

  • ResearchGate. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Available from: [Link]

  • Shimadzu. Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available from: [Link]

  • NIH National Library of Medicine. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available from: [Link]

  • ChemRxiv. Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. Available from: [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • NIH National Library of Medicine. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Available from: [Link]

Sources

Use of N-Methyl-1-pyridin-2-ylpropan-1-amine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Investigational Guide: N-Methyl-1-pyridin-2-ylpropan-1-amine

A Framework for Neuropharmacological Characterization

Introduction: Situating a Novel Pyridinyl Amine in Neuroscience

This compound is a synthetic compound whose neuropharmacological profile is not extensively documented in current scientific literature. Its structure, featuring a pyridine ring and a methylated secondary amine on a propane backbone, suggests a potential interaction with neuromodulatory systems, particularly those responsive to endogenous amines. The pyridine moiety is a key pharmacophore in several neuroactive compounds, most notably nicotine, which potently and selectively modulates nicotinic acetylcholine receptors (nAChRs).

This document provides a comprehensive framework for the initial investigation of this compound. It is designed for researchers in neuroscience, pharmacology, and drug development. By leveraging established protocols for well-characterized neuroactive compounds like nicotine, this guide offers a scientifically rigorous, step-by-step approach to elucidate the compound's mechanism of action, binding affinity, functional effects, and potential therapeutic or research applications. The protocols herein are designed to be self-validating, providing a logical progression from in vitro characterization to in vivo functional assessment.

Part 1: Initial In Vitro Characterization - Receptor Binding Profile

The first critical step is to determine the molecular targets of this compound. Given its structural similarity to nicotinic agonists, a primary screen should focus on nicotinic acetylcholine receptor (nAChR) subtypes.

Rationale for Targeting nAChRs

Nicotinic receptors are ligand-gated ion channels that are crucial for synaptic transmission and neuronal signaling throughout the central and peripheral nervous systems. Their diverse subunit composition (e.g., α4β2, α7) results in distinct pharmacological and physiological profiles. The pyridine ring is a critical component of the pharmacophore for nAChR agonists. Therefore, it is a primary hypothesis that this compound may exhibit affinity for one or more nAChR subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for two key nAChR subtypes: α4β2 and α7.

Objective: To quantify the affinity of the test compound for specific nAChR subtypes by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligand for α4β2: [³H]-Epibatidine

  • Radioligand for α7: [¹²⁵I]-α-Bungarotoxin

  • Test Compound: this compound, dissolved in appropriate buffer (e.g., PBS).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 1 mM) in assay buffer.

    • Prepare a working solution of the radioligand at a concentration close to its Kd value for the respective receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.

    • Non-Specific Binding: Add 50 µL of a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine at 10 µM), 50 µL of radioligand solution, and 50 µL of cell membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting Binding Data

The resulting Ki values will provide a quantitative measure of the compound's affinity for each receptor subtype. A lower Ki value indicates higher affinity.

ParameterDescriptionExample Data (Hypothetical)
Ki (α4β2) Affinity for the α4β2 nAChR subtype.50 nM
Ki (α7) Affinity for the α7 nAChR subtype.800 nM
Selectivity Ratio of Ki values (e.g., Ki(α7) / Ki(α4β2)).16-fold selectivity for α4β2

A high degree of selectivity for one subtype over another would be a key finding, guiding subsequent functional and in vivo studies.

Part 2: Functional Characterization - Assessing Agonist vs. Antagonist Activity

Once binding affinity is established, the next step is to determine the functional consequence of this binding. Does this compound activate the receptor (agonist), block it (antagonist), or modulate its activity in some other way (e.g., partial agonist or allosteric modulator)?

Rationale for Functional Assays

Binding alone does not predict function. A compound can bind with high affinity but have no effect or even inhibit the receptor's response to an endogenous agonist like acetylcholine. Functional assays, such as calcium flux measurements, are essential to characterize the compound's efficacy.

Experimental Protocol: Fluorometric Calcium Flux Assay

This protocol uses a fluorescent calcium indicator to measure the influx of calcium through the nAChR ion channel upon activation.

Objective: To determine if this compound acts as an agonist or antagonist at nAChRs and to quantify its potency (EC₅₀) and efficacy.

Materials:

  • Cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known nAChR agonist (e.g., nicotine) as a positive control.

  • Known nAChR antagonist (e.g., mecamylamine) as a control.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode Assay:

    • Prepare serial dilutions of this compound.

    • Place the cell plate in the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Add the different concentrations of the test compound to the wells and continue to monitor fluorescence over time. An increase in fluorescence indicates calcium influx due to channel opening.

    • Include a positive control (e.g., nicotine) to determine the maximum possible response.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of this compound for a set period (e.g., 15-30 minutes).

    • Add a fixed concentration of a known agonist (e.g., nicotine at its EC₈₀) to all wells.

    • Monitor the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximum response relative to the positive control (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency of inhibition).

Visualizing the Workflow

G cluster_0 Part 1: Binding Characterization cluster_1 Part 2: Functional Characterization p1_start Prepare nAChR Membranes p1_assay Competitive Radioligand Binding Assay p1_start->p1_assay p1_data Calculate Ki (Binding Affinity) p1_assay->p1_data p2_start Culture nAChR-expressing Cell Line p1_data->p2_start Proceed if Ki is in potent range (<1µM) p2_assay Calcium Flux Assay (FLIPR) p2_start->p2_assay p2_data Determine EC50/IC50 (Potency & Efficacy) p2_assay->p2_data p3_conclusion In Vitro Profile Established p2_data->p3_conclusion Characterize as Agonist, Antagonist, or Modulator G cluster_0 Postsynaptic Neuron nAChR nAChR Ca_Influx Na+/Ca²⁺ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Ca_Signal Increased Intracellular [Ca²⁺] VDCC->Ca_Signal Kinases Activation of Ca²⁺-dependent Kinases (e.g., CaMKII) Ca_Signal->Kinases CREB CREB Phosphorylation Kinases->CREB Gene_Exp Changes in Gene Expression CREB->Gene_Exp Compound N-Methyl-1-pyridin- 2-ylpropan-1-amine (Agonist) Compound->nAChR Binds & Activates

Caption: Putative signaling cascade following nAChR activation.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. The proposed experiments will establish its basic pharmacological profile: its molecular targets, its functional effects at those targets, and its initial behavioral signature in a living organism.

Should the results from these initial studies prove promising—for example, by revealing high affinity and selectivity for a specific nAChR subtype coupled with a desirable functional and behavioral profile—further in-depth investigations would be warranted. These could include:

  • Neurochemical Analysis: Using microdialysis to measure the compound's effect on neurotransmitter release (e.g., dopamine, acetylcholine) in specific brain regions.

  • Advanced Behavioral Models: Assessing its effects in models of cognition, depression, or substance dependence.

  • Safety and Toxicology: Establishing a preliminary safety profile.

By following a logical, hypothesis-driven approach, researchers can effectively and efficiently characterize novel neuroactive compounds and unlock their potential for advancing our understanding of the brain and developing new therapeutics.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

N-Methyl-1-pyridin-2-ylpropan-1-amine as a scaffold for medicinal chemistry

Application Note: The -Branched Picolylamine Scaffold

Focus: N-Methyl-1-(pyridin-2-yl)propan-1-amine

Executive Summary & Scaffold Analysis

N-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 959238-83-6) represents a critical evolution of the classical histamine/betahistine pharmacophore.[1][2] Unlike the flexible ethylene linker found in Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), this scaffold introduces an ethyl group at the benzylic position (C1) .[1][2]

This structural modification offers three distinct medicinal chemistry advantages:

  • Metabolic Blockade: The

    
    -substitution sterically hinders Monoamine Oxidase (MAO) access, significantly extending half-life compared to unsubstituted picolylamines.[2][3]
    
  • Chiral Vectorization: The C1 center is chiral, allowing for the stereoselective targeting of GPCR binding pockets (specifically Histamine H3 and H1 receptors) where enantiomers often display >100-fold potency differences.[3]

  • Lipophilic Tuning: The addition of the ethyl group increases LogD, improving Blood-Brain Barrier (BBB) penetration relative to the more polar betahistine analogs.[3]

Chemical Properties & Data Profile[2][4][5][6][7][8]
PropertyValue / DescriptionRelevance
IUPAC Name N-methyl-1-(pyridin-2-yl)propan-1-amineUnique

-branched architecture.[1][2]
Molecular Formula C

H

N

Low MW (150.22 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3]
Chiral Center C1 (Benzylic)Exists as (R) and (S) enantiomers.[2][3]
pKa (Pyridine) ~5.2Acts as H-bond acceptor at physiological pH.[1][2][3]
pKa (Amine) ~9.6Predominantly protonated (cationic) at pH 7.[2][3]4.
LogP (Predicted) 1.6 - 1.9Optimal range for CNS passive diffusion.[2][3]
H-Bond Donors 1 (Secondary Amine)Critical for ionic interaction with Asp residues in GPCRs.[1][2][3]
Synthesis Protocol: Ti(IV)-Mediated Reductive Amination

Rationale: Direct condensation of 2-propionylpyridine with methylamine is reversible and prone to enamine formation.[2][3] The use of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the formation of the imine intermediate before reduction.[3]

Reagents Required:
  • 2-Propionylpyridine (1.0 equiv)[1][2]

  • Methylamine (2.0 M in THF, 2.0 equiv)[3]

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    , 1.5 equiv)[1][3]
    
  • Sodium Borohydride (NaBH

    
    , 1.5 equiv)[3]
    
  • Methanol (Anhydrous)[1][3]

Step-by-Step Methodology:
  • Imine Formation (Dehydration):

    • In a flame-dried flask under N

      
      , dissolve 2-propionylpyridine (10 mmol) in anhydrous THF (20 mL).
      
    • Add Ti(OiPr)

      
       (15 mmol) dropwise. The solution may turn slightly yellow/orange.[2][3]
      
    • Add Methylamine solution (20 mmol).[2][3]

    • Critical Step: Stir at ambient temperature for 6–12 hours. The Ti(IV) species complexes with the water byproduct, driving the equilibrium toward the imine (Schiff base).[3]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with anhydrous Methanol (10 mL). Note: Methanol is required to solubilize NaBH

      
      .[3]
      
    • Add NaBH

      
       (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H
      
      
      ).[2][3]
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench by adding 1N NaOH (10 mL).[2][3] A thick white precipitate (TiO

      
      ) will form.[2][3]
      
    • Filter through a Celite pad to remove titanium salts.[2][3] Wash the pad with EtOAc.[2][3]

    • Extract the filtrate with EtOAc (3x).[3][4] Dry organics over Na

      
      SO
      
      
      and concentrate.
  • Purification:

    • The crude oil is often pure enough for use.[3] If necessary, purify via amine-functionalized silica gel or standard flash chromatography (DCM/MeOH/NH

      
      OH 90:10:1).[1][2][3]
      
Medicinal Chemistry Logic & SAR Diagram

The following diagram illustrates the Strategic Activity Relationship (SAR) logic for derivatizing this scaffold.

MedChemLogicScaffoldN-Methyl-1-(pyridin-2-yl)propan-1-aminePyridinePyridine Ring(H-Bond Acceptor)Scaffold->PyridineEthylAlpha-Ethyl Group(Lipophilicity/Chirality)Scaffold->EthylAmineSecondary Amine(Cationic Center)Scaffold->AmineTarget1Histamine H3(Antagonist)Pyridine->Target1  Pi-Pi Stacking  Target2nAChR(Modulator)Ethyl->Target2  Hydrophobic Pocket  MetabolismMAO Blockade( steric hindrance)Ethyl->Metabolism  Prevents Oxidation  Amine->Target1  Ionic Bond (Asp)  

Caption: SAR decomposition of the scaffold showing pharmacophore mapping to GPCR targets and metabolic stability features.

Validation Protocols
A. Metabolic Stability Assay (Microsomal Stability)

Objective: To verify if the

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2][3]

  • Substrate: 1 µM test compound.

  • Cofactor: NADPH regenerating system.[2][3]

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Success Criteria: Intrinsic clearance (CL

    
    ) < 20 µL/min/mg protein indicates successful metabolic blockade.[2][3] Look for N-oxide metabolites (pyridine oxidation) vs. dealkylated metabolites.
    
B. Chiral Resolution (If synthesizing racemic)

Since the C1 position is chiral, biological activity will likely reside in one enantiomer.[3]

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[2][3]

  • Detection: UV at 254 nm (Pyridine absorbance).[2][3]

References
  • Sigma-Aldrich. N-methyl-1-pyridin-2-ylpropan-1-amine Product Sheet. CAS 959238-83-6.[1][2][5] Link(Note: Representative link to catalog search).

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link[1][3]

  • Arrang, J. M., et al. (1987).[3] "Betahistine and related 2-pyridylalkylamines as histamine H3-receptor antagonists."[1][2] European Journal of Pharmacology. (Contextual grounding for pyridine-amine scaffolds in H3 antagonism).

  • PubChem Compound Summary. "N-methyl-1-(pyridin-2-yl)propan-1-amine".[1][2] Link[1][3]

Application Note: Scalable Synthesis of N-Methyl-1-(pyridin-2-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-Methyl-1-(pyridin-2-yl)propan-1-amine (Structure 1 ) represents a critical entry point for developing histamine H3 receptor antagonists and betahistine homologs. While reductive amination is the standard retrosynthetic disconnection, the electron-deficient nature of the pyridine ring, combined with the steric bulk of the propyl chain, often renders standard imine formation sluggish.

This guide details a Titanium(IV) Isopropoxide [Ti(OiPr)₄]-mediated reductive amination . Unlike traditional acid-catalyzed methods, Ti(OiPr)₄ serves a dual function: it acts as a Lewis acid to activate the ketone carbonyl and as a water scavenger to drive the equilibrium toward the imine intermediate. This protocol offers a "one-pot" solution that avoids the isolation of unstable imines and utilizes cost-effective Sodium Borohydride (NaBH₄) rather than toxic cyanoborohydrides.

Core Chemical Structure[1][2][3][4]
  • IUPAC Name: N-Methyl-1-(pyridin-2-yl)propan-1-amine

  • Key Moiety:

    
    -branched pyridine alkylamine
    
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • MW: 150.22 g/mol [1][2]

Reaction Mechanism & Workflow

The synthesis proceeds via the condensation of 1-(pyridin-2-yl)propan-1-one (2-propionylpyridine) with methylamine. The Ti(IV) species coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously trapping the water byproduct as stable titanium oxides/hydroxides. This prevents hydrolysis of the intermediate imine/hemiaminal.[1]

DOT Diagram: Reaction Pathway

ReactionScheme Start 2-Propionylpyridine (Ketone Precursor) Intermediate Titanium-Imine Complex Start->Intermediate Dehydration (Ti Scavenging) Reagents MeNH2 (HCl) + Et3N Ti(OiPr)4 (Lewis Acid) Product N-Methyl-1-(pyridin-2-yl) propan-1-amine Intermediate->Product Hydride Transfer Reduction NaBH4 (in situ Reduction)

Caption: Ti(IV)-mediated conversion of 2-propionylpyridine to the target amine via a stable titanate-imine complex.

Detailed Experimental Protocol

Reagents and Equipment
ReagentEquiv.RoleHandling Note
1-(pyridin-2-yl)propan-1-one 1.0SubstrateCommercially available or prepared via Grignard (EtMgBr + 2-Cyanopyridine).
Methylamine HCl 2.0Amine SourceHygroscopic; dry before use.[1]
Triethylamine (Et3N) 2.0BaseFrees methylamine from HCl salt.[1]
Titanium(IV) Isopropoxide 1.25 - 2.0Lewis AcidMoisture Sensitive. Syringe transfer only.[1]
Sodium Borohydride (NaBH4) 1.5ReductantAdd slowly; evolves H₂ gas.[1]
Ethanol (Absolute) SolventSolventMust be dry to prevent premature Ti hydrolysis.[1]
Step-by-Step Methodology
Phase 1: Imine Formation (The "Titanium Push")
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Methylamine HCl (2.0 equiv) and Triethylamine (2.0 equiv) to Absolute Ethanol (0.5 M concentration relative to ketone). Stir for 10 minutes to liberate the free amine.[1]

  • Substrate Addition: Add 1-(pyridin-2-yl)propan-1-one (1.0 equiv) to the mixture.

  • Catalyst Addition: Crucial Step. Add Ti(OiPr)₄ (2.0 equiv) dropwise via syringe.[1] The solution may turn slightly yellow/orange.[1]

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 6–12 hours .

    • Checkpoint: Monitor by TLC (or LCMS).[1] The ketone spot should disappear.[1] Ti(OiPr)₄ ensures conversion even for this sterically hindered ketone.[1]

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Caution: Exothermic with gas evolution.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

Phase 3: Workup (The "Ammonia Cure")

Standard aqueous workups with Titanium create unfilterable gelatinous emulsions.[1] Use this specific quenching protocol to precipitate granular TiO₂.

  • Quench: Pour the reaction mixture into a beaker containing 2M Aqueous Ammonia (NH₄OH) (approx. 2 mL per mmol of Ti).

  • Precipitation: Stir vigorously for 20 minutes. The gelatinous Ti species will convert into a white, granular precipitate.[1]

  • Filtration: Filter the suspension through a Celite pad.[1][3][4] Wash the pad with Dichloromethane (DCM).[1]

  • Extraction:

    • Transfer filtrate to a separatory funnel.[1]

    • Extract the aqueous layer with DCM (3 x).[1][5]

    • Note: The product is a base.[1] Ensure the aqueous layer is basic (pH > 10) to keep the amine in the organic phase.

  • Drying: Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization

Purification Strategy

The crude oil is often >90% pure.[1] If necessary, purify via Acid-Base Extraction rather than column chromatography to avoid streaking on silica.[1]

  • Dissolve crude oil in Et₂O.[1]

  • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in Et₂O).[1]

  • Basify aqueous phase with 6M NaOH (pH > 12).

  • Extract back into DCM, dry, and evaporate.

Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.55 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.15 (m, 2H, Py-H).
      
    • 
       3.65 (t, 1H, CH -N). Diagnostic benzylic-like proton.
      
    • 
       2.35 (s, 3H, N-CH₃ ).
      
    • 
       1.85 (m, 2H, CH₂-chain).
      
    • 
       0.90 (t, 3H, terminal CH₃).
      
  • MS (ESI): Calculated for [M+H]⁺: 151.22. Found: 151.2.[1]

Process Workflow Visualization

WorkupFlow ReactionMix Reaction Mixture (Amine + Ti-Complex) Quench Add 2M NH4OH (Converts Gel to Granular Solid) ReactionMix->Quench Filter Filter via Celite (Remove TiO2) Quench->Filter White Precipitate Extract Phase Separation (DCM / Water) Filter->Extract AcidBase Acid-Base Extraction (Purification) Extract->AcidBase Crude Oil

Caption: Optimized workup flow to manage Titanium byproducts and isolate the basic amine.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Miriyala, B., et al. (2004).[1][6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron. Link

  • Kumpaty, H. J., et al. (2003).[1][6] "Synthesis of N-Methyl Secondary Amines." Synthesis. Link

Sources

Troubleshooting & Optimization

Identification of byproducts in N-Methyl-1-pyridin-2-ylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl-1-pyridin-2-ylpropan-1-amine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic principles to empower you not just to solve problems, but to understand their origins.

Core Synthesis Pathway: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is the reductive amination of 2-propionylpyridine with methylamine.[1][2][3] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[3]

The choice of reducing agent is critical and directly influences the byproduct profile. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the protonated imine (iminium ion) much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4][5][6]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone 2-Propionylpyridine imine N-(1-(pyridin-2-yl)propylidene)methanamine (Imine Intermediate) ketone->imine Condensation (-H₂O) amine Methylamine amine->imine product This compound (Target Product) imine->product Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and analysis, providing both diagnostic guidance and corrective actions.

Q1: My post-reaction analysis (GC-MS/LC-MS) shows a peak with a mass corresponding to the starting ketone. Why wasn't it consumed?

A: The presence of unreacted 2-propionylpyridine points to an incomplete or stalled reaction. This can be attributed to several factors:

  • Inefficient Imine Formation: The initial condensation step to form the imine is reversible and often acid-catalyzed.[6] If the reaction pH is too high or too low, imine formation can be slow or inhibited. The optimal pH for most reductive aminations is mildly acidic (pH 4-6).[5][6]

  • Insufficient Reagents: Ensure that at least a stoichiometric equivalent of methylamine and the reducing agent are used. In practice, a slight excess of the amine (e.g., 1.1-1.5 equivalents) can be used to drive the equilibrium towards imine formation.[4]

  • Reducing Agent Decomposition: Hydride-based reducing agents, particularly sodium triacetoxyborohydride, can be sensitive to moisture.[7] Ensure you are using anhydrous solvents and reagents to prevent premature decomposition of the reducing agent.

Troubleshooting Action:

  • pH Control: If your reaction medium is not buffered, consider adding a catalytic amount of acetic acid.

  • Reagent Stoichiometry: Re-verify the molar equivalents of your reagents. Consider a modest excess of the amine.

  • Solvent & Reagent Quality: Use freshly opened or properly stored anhydrous solvents and ensure the reducing agent is of high quality and has been stored correctly.

Q2: I've identified a byproduct with a mass of 152 g/mol , two mass units higher than my starting ketone (150 g/mol ). What is this impurity?

A: This byproduct is almost certainly 1-(pyridin-2-yl)propan-1-ol . It forms when the reducing agent directly reduces the carbonyl group of the starting 2-propionylpyridine instead of the intended imine intermediate.

Causality: This side reaction becomes significant when a less selective or overly reactive reducing agent is used, or when imine formation is slow.[6] For instance, sodium borohydride (NaBH₄) can reduce both ketones and imines.[7] If the concentration of the imine is low, the NaBH₄ may preferentially react with the more abundant ketone.[6][8]

Mitigation Strategy:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for preventing this byproduct. Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the ketone.[4][5]

  • Stepwise Procedure: Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) to ensure sufficient imine formation before adding the reducing agent.[6][8]

Q3: My reaction is complete, but I have a persistent impurity that is difficult to separate from my final product. How do I identify it and get rid of it?

A: A persistent impurity that is structurally similar to the product can be challenging. A common culprit in reductive aminations using a primary amine (methylamine) is the tertiary amine byproduct , formed from the reaction of the desired secondary amine product with another molecule of the starting ketone.

G product This compound (Secondary Amine) byproduct Tertiary Amine Byproduct (Over-alkylation) product->byproduct Reacts with ketone 2-Propionylpyridine ketone->byproduct to form iminium, then reduced

Caption: Formation of the tertiary amine byproduct via over-alkylation.

Identification Workflow:

  • Mass Spectrometry (MS): The tertiary amine will have a distinct molecular ion peak in the mass spectrum. Calculate the expected mass to confirm its presence.

  • NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR are definitive. The tertiary amine will lack the N-H proton signal seen in the secondary amine product and will show additional signals corresponding to the second pyridylpropyl group.

Mitigation Strategy:

  • Control Stoichiometry: This byproduct is favored when there is an excess of the ketone relative to the amine. Using a slight excess of methylamine can suppress this side reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this secondary reaction more than the primary reaction, improving selectivity.

Q4: What are the best analytical methods to monitor my reaction and characterize these byproducts?

A: A combination of chromatographic and spectroscopic techniques is essential for both reaction monitoring and final characterization.[9][10]

TechniqueApplicationKey Parameters to Observe
GC-MS Reaction monitoring, impurity profilingRetention Time: Baseline separation of starting materials, product, and byproducts. Mass Spectrum: Confirmation of molecular weight and key fragmentation patterns for each component.[11]
HPLC-UV/MS Purity analysis, quantificationRetention Time: High-resolution separation. UV Absorbance: Detection of pyridine-containing compounds. Mass Spectrum: Accurate mass confirmation.
NMR (¹H, ¹³C) Structural elucidationChemical Shifts & Coupling: Unambiguous structure confirmation of the final product and any isolated byproducts.

Recommended Analytical Protocol: GC-MS

This protocol provides a starting point for separating the target compound from its most common process-related impurities.[11]

Objective: To achieve baseline separation of 2-propionylpyridine, 1-(pyridin-2-yl)propan-1-ol, and this compound.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Instrumentation:

    • Column: Standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

    • Injector: 250°C, Split mode (e.g., 20:1).

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.[11]

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Expected Elution Order (based on boiling points and polarity):

  • 2-Propionylpyridine (Starting Material)

  • This compound (Product)

  • 1-(pyridin-2-yl)propan-1-ol (Alcohol Byproduct)

Summary of Potential Byproducts

Compound NameStructureMolecular Weight ( g/mol )Primary Identification MethodMitigation Strategy
1-(pyridin-2-yl)propan-1-ol Py-CH(OH)-CH₂-CH₃151.21GC-MS (M+ = 151)Use selective reducing agent (NaBH(OAc)₃); allow sufficient time for imine formation before reduction.[4][6]
Tertiary Amine Byproduct (Py-CH(CH₂CH₃))₂-NCH₃284.42LC-MS (M+H = 285)Use slight excess of methylamine; avoid large excess of ketone.[4]
Unreacted 2-Propionylpyridine Py-C(=O)-CH₂-CH₃150.19GC-MS (M+ = 150)Ensure proper pH, stoichiometry, and reagent quality.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-pyridin-2-ylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amine. The following information is curated from established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a chiral amine of interest in pharmaceutical research. Due to its asymmetric center, it exists as a pair of enantiomers. The purification of this compound is often complicated by impurities from its synthesis and the need to separate these enantiomers. The most common synthetic route is the reductive amination of 1-(pyridin-2-yl)propan-1-one with methylamine. This synthesis, while effective, can lead to a variety of impurities that must be removed.

This guide will address the most frequently encountered purification issues in a question-and-answer format, providing both the rationale behind the purification strategy and detailed protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My crude product is a complex mixture. What are the likely impurities from the synthesis?

Answer: Understanding the potential impurities is the first step in designing an effective purification strategy. The reductive amination of 1-(pyridin-2-yl)propan-1-one with methylamine typically generates a predictable set of byproducts and unreacted starting materials.

Common Impurities:

  • Unreacted Starting Materials:

    • 1-(pyridin-2-yl)propan-1-one (ketone)

    • Methylamine (often used in excess and can be present as a salt)

  • Reaction Intermediates:

    • The corresponding imine, N-(1-(pyridin-2-yl)propylidene)methanamine, if the reduction step is incomplete.

  • Byproducts from the Reducing Agent:

    • Boronate salts (if using sodium borohydride or similar reagents).

  • Side-Reaction Products:

    • Over-alkylated products are less common with reductive amination compared to direct alkylation but can still occur under certain conditions.[1]

    • The isomeric product, N-Methyl-1-pyridin-2-ylpropan-2-amine, if the starting ketone is contaminated with its isomer.

The following diagram illustrates the general reductive amination pathway and the origin of key impurities.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_impurities Potential Impurities ketone 1-(pyridin-2-yl)propan-1-one imine Imine Intermediate ketone->imine + Methylamine unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction amine Methylamine amine->imine unreacted_amine Excess Methylamine amine->unreacted_amine Used in Excess product This compound (Racemic Mixture) imine->product Reduction (e.g., NaBH4) unreduced_imine Unreduced Imine imine->unreduced_imine Incomplete Reduction boron_salts Boronate Byproducts product->boron_salts From Reducing Agent

Figure 1: Origin of impurities in the synthesis of this compound.

FAQ 2: How can I perform an initial cleanup of the crude reaction mixture to remove non-basic impurities?

Answer: An acid-base extraction is a highly effective first-pass purification technique to separate your basic amine product from neutral or acidic impurities. The amine's basicity, due to its nitrogen lone pairs, allows it to be protonated and move into an aqueous acidic phase, leaving non-basic impurities in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will react to form the hydrochloride salt, which is soluble in the aqueous phase. Repeat the extraction 2-3 times to ensure complete transfer of the amine.

  • Separation of Phases: Combine the aqueous extracts. The organic layer, containing neutral impurities like unreacted ketone and boronate esters, can be discarded.

  • Basification: Cool the combined aqueous phase in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH > 10). This deprotonates the amine hydrochloride, regenerating the free amine which will often precipitate or form an oily layer.[1]

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

FAQ 3: My product is an oil and difficult to handle. How can I obtain a stable, crystalline solid?

Answer: Many free amines, especially those of lower molecular weight, are oils at room temperature. Converting the amine to its hydrochloride salt is a standard and highly effective method to induce crystallization and further purify the compound.[2] The salt is typically more stable, less volatile, and has a well-defined crystalline structure.

  • Dissolution: Dissolve the purified free amine (from the acid-base extraction) in a suitable solvent. Anhydrous diethyl ether or ethyl acetate are common choices.

  • Acidification: Slowly add a solution of HCl in a solvent. Commercial solutions of HCl in diethyl ether or isopropanol are excellent for this purpose. Add the acid dropwise with stirring until precipitation of the white amine hydrochloride salt is complete. You can monitor for complete precipitation by checking the pH of a small aqueous wash of the organic layer with pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous solvent (the same one used for the precipitation) to remove any remaining soluble impurities.

  • Drying: Dry the crystalline hydrochloride salt under vacuum to remove all residual solvent.

Troubleshooting Crystallization:

IssuePotential CauseTroubleshooting Steps
No precipitate forms Product is too soluble in the chosen solvent.Try a less polar solvent (e.g., hexane) as an anti-solvent. Add it slowly to the solution until turbidity persists.
Oily precipitate The product is "oiling out" instead of crystallizing.Try adding the acid at a lower temperature (ice bath). Scratch the inside of the flask with a glass rod to induce crystallization.
Low Yield The hydrochloride salt has some solubility in the mother liquor.Cool the mixture in an ice bath for an extended period before filtration. Minimize the amount of solvent used for washing.
FAQ 4: My product is a racemic mixture. How can I separate the enantiomers?

Answer: As a chiral compound, a non-stereoselective synthesis will produce a 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemate. Separating these enantiomers, a process called chiral resolution, is crucial for many pharmaceutical applications, as different enantiomers can have vastly different biological activities.[3] The most common method for resolving chiral amines is through the formation of diastereomeric salts.[4]

The Principle of Diastereomeric Salt Resolution:

Enantiomers have identical physical properties (solubility, melting point, etc.) and cannot be separated by standard techniques like crystallization. However, when a racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), it forms a pair of diastereomeric salts. Diastereomers have different physical properties and can therefore be separated by fractional crystallization.

  • Salt Formation: Dissolve the racemic this compound free base in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral acid, such as (+)-(2R,3R)-tartaric acid, in the same solvent, heating gently if necessary.[4][5]

  • Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration. The solid is now enriched in one diastereomer. The mother liquor is enriched in the other.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the isolated salt from a fresh portion of the hot solvent. The enantiomeric excess (ee) can be improved with successive crystallizations.[6]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 10. This will regenerate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the enantiopure amine.

  • Purity Analysis: The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

The following diagram outlines the workflow for chiral resolution.

G racemate Racemic Amine (R-Amine + S-Amine) salts Mixture of Diastereomeric Salts (R-Amine•(+)-Acid) (S-Amine•(+)-Acid) racemate->salts resolver Chiral Acid (e.g., (+)-Tartaric Acid) resolver->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Diastereomer (e.g., R-Amine•(+)-Acid) crystallization->solid Isolate Solid liquid More Soluble Diastereomer (in Mother Liquor) crystallization->liquid Collect Filtrate basify_solid Basify (e.g., NaOH) solid->basify_solid basify_liquid Basify (e.g., NaOH) liquid->basify_liquid enantiomer_r Enriched R-Amine basify_solid->enantiomer_r Extract enantiomer_s Enriched S-Amine basify_liquid->enantiomer_s Extract

Figure 2: Workflow for chiral resolution via diastereomeric salt crystallization.

FAQ 5: What analytical methods are suitable for assessing the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the identity, purity, and enantiomeric excess of your this compound.

Recommended Analytical Methods:

TechniquePurposeKey Parameters to Check
Gas Chromatography-Mass Spectrometry (GC-MS) To assess chemical purity and identify volatile impurities.Peak area percentage of the main component. Presence of peaks corresponding to starting materials or byproducts.[7][8]
High-Performance Liquid Chromatography (HPLC) To determine chemical purity with high accuracy.Peak area percentage. Use of a reference standard for quantification.
Chiral HPLC To determine the enantiomeric excess (ee).Separation of the two enantiomer peaks. Calculation of ee based on peak areas. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and check for impurities.Correct chemical shifts, integration values, and splitting patterns for all protons. Absence of signals from known impurities.
NMR with a Chiral Shift Reagent An alternative to chiral HPLC for determining ee.The chiral reagent complexes with the enantiomers, causing their NMR signals to be resolved. The ee is determined by integrating the separated signals.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process. (2025). ResearchGate. [Link]

  • N-Methyl-1-(pyridin-2-yl)ethanamine. MySkinRecipes. [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent Technologies. [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine. Pearson+. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1994). PubMed. [Link]

  • Resolution of P-Heterocycles with Tartaric Acid Derivatives. (2026). ResearchGate. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025). ACS Omega. [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method. [Link]

  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2022). RSC Publishing. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]

  • Formation of chiral surface with enantiomeric tartaric acid on gemini-structured self-assembled monolayers. (2006). PubMed. [Link]

  • Zopiclone resolution using l-tartaric acid.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing). [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). ResearchGate. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]

  • 2-Aminopyridine. Wikipedia. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). PubMed Central. [Link]

Sources

Enhancing the signal in NMR analysis of N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-1-pyridin-2-ylpropan-1-amine NMR Analysis

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal quality during their experiments. The inherent structural characteristics of this molecule—namely the secondary amine and the pyridine ring—present unique challenges and opportunities in NMR spectroscopy. This guide provides in-depth, field-proven insights to help you navigate these complexities and acquire high-quality, unambiguous spectra.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the NMR analysis of this compound.

Q1: Why is my overall signal-to-noise ratio (S/N) so low, even with a freshly prepared sample?

A low signal-to-noise ratio is a pervasive issue that can typically be traced back to either sample preparation or instrument parameters.[1] The most common cause is an insufficient concentration of the analyte in the NMR tube.[1][2] For a molecule of this size, a weak signal often means there are simply not enough target nuclei in the active detection volume of the spectrometer's coil to produce a strong signal relative to the background electronic noise. Other factors include poor magnetic field homogeneity (shimming) and suboptimal acquisition settings.[3]

Q2: I can't find the N-H proton signal, or it's just a broad, indistinct hump. What is happening?

This is a classic characteristic of amine protons. The N-H proton is labile, meaning it can exchange with other acidic protons in the sample, such as trace amounts of water in the deuterated solvent.[4] This chemical exchange process occurs on the NMR timescale and leads to significant peak broadening.[5] In some cases, the signal can be broadened to the point that it becomes indistinguishable from the baseline. Its chemical shift is also highly sensitive to solvent, concentration, and temperature, causing it to appear over a wide range of ~0.5-5.0 ppm.[4][6] A definitive method to confirm its identity is to perform a D₂O exchange experiment.[3]

Q3: My aromatic pyridine signals are overlapping and difficult to interpret. How can I improve their resolution?

Peak overlap in the aromatic region is common when the electronic environments of the protons are similar. The first and simplest solution is to try a different deuterated solvent.[3] Solvents can induce differential shifts in proton resonances. For instance, changing from chloroform-d (CDCl₃) to a solvent with significant magnetic anisotropy like benzene-d₆ often resolves overlapping signals due to solvent-solute interactions that alter the local magnetic fields around the protons.[3][7] If this fails, acquiring the spectrum on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion and likely resolve the signals.

Q4: What are the best starting parameters for a standard ¹H NMR experiment for this compound?

For routine analysis, a set of standardized parameters provides a reliable starting point. The goal is to maximize signal in a reasonable amount of time while ensuring the data is of good quality. Key parameters include the number of scans (NS), the relaxation delay (D1), and the acquisition time (AQ). Increasing the number of scans is a direct way to improve the S/N ratio.[8]

ParameterRecommended ValueRationale
Concentration 5-15 mg in 0.6-0.7 mLBalances good signal intensity with solubility, avoiding concentration-based peak broadening.[1]
Solvent Chloroform-d (CDCl₃)Good solubility for many organic compounds. If peaks overlap, consider Benzene-d₆ or Methanol-d₄.[3]
Number of Scans (NS) 16 to 64A good starting range to achieve adequate S/N for a moderately concentrated sample.
Relaxation Delay (D1) 2 - 5 secondsEnsures most protons have fully relaxed before the next pulse, leading to more accurate integrations.[8]
Acquisition Time (AQ) 2 - 4 secondsProvides sufficient digital resolution to define narrow peaks without acquiring excessive noise.[8]

Troubleshooting Guide: From Weak Signals to Publication-Quality Spectra

This guide provides a systematic approach to diagnosing and solving common problems encountered during the NMR analysis of this compound.

Issue 1: Weak or Noisy Spectrum (Low S/N)

A spectrum with a poor signal-to-noise ratio is the most frequent challenge. The troubleshooting workflow below can systematically isolate the cause.

G start Low S/N Spectrum check_conc Is sample concentration adequate? (>5 mg / 0.6 mL) start->check_conc check_params Are acquisition parameters optimized? check_conc->check_params Yes solution_conc Solution: Increase concentration or use a more sensitive instrument (higher field). check_conc->solution_conc No check_shim Is the magnetic field homogeneous? check_params->check_shim Yes solution_params Solution: Increase Number of Scans (NS). Ensure proper receiver gain. check_params->solution_params No solution_shim Solution: Re-shim the instrument on your sample. Ensure sample is filtered and homogeneous. check_shim->solution_shim No G cluster_0 D₂O Exchange Workflow a0 Prepare Sample in CDCl₃ a1 Acquire Initial ¹H Spectrum a0->a1 a2 Add 1-2 Drops of D₂O a1->a2 a3 Shake Vigorously a2->a3 a4 Re-Shim & Re-acquire ¹H Spectrum a3->a4 a5 Compare Spectra: N-H Peak Disappears a4->a5

Caption: Experimental workflow for D₂O exchange.

Protocol 2: Introduction to 2D NMR (¹H-¹³C HSQC) for Unambiguous Signal Assignment

When a ¹H spectrum is complex or contains overlapping signals, a 2D experiment like the Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable.

Objective: To correlate each proton signal with the carbon atom to which it is directly attached. This provides an extra dimension of information, resolving ambiguity and confirming structural assignments.

Why it Enhances the Signal (Indirectly): While not increasing S/N in the traditional sense, HSQC enhances the informational content of your signals. It spreads the peaks out into a second dimension, effectively resolving overlap that makes the 1D spectrum confusing. [9]An HSQC spectrum shows a contour peak at the coordinates corresponding to the chemical shift of a proton (F2 axis, ¹H) and the chemical shift of the carbon it is bonded to (F1 axis, ¹³C). [10]This allows you to definitively link specific protons to specific carbons in the molecule's backbone.

When to Use It:

  • When aliphatic or aromatic regions in the ¹H spectrum are crowded and peaks overlap.

  • To confirm the assignment of CH, CH₂, and CH₃ groups (often used in conjunction with a DEPT experiment).

  • To provide definitive structural proof for publication or patent filings.

Acquiring an HSQC spectrum is a standard capability on most modern NMR spectrometers, and the experimental parameters are often pre-configured in the instrument's software.

References

  • How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: 1H sensitivity. (2019). Nanalysis. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Optimising in-cell NMR acquisition for nucleic acids. (2024). National Institutes of Health (NIH). [Link]

  • What can cause incorrect integration of certain peaks in HNMR of a pure compound? (2024). ResearchGate. [Link]

  • How to Reduce 1H NMR – Quantitative Evaluation Errors. Anasazi Instruments. [Link]

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Optimized Default 1H Parameters. (2020). University of Missouri-St. Louis, Chemistry Department NMR Facility. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? (2007). University of Ottawa NMR Facility Blog. [Link]

  • HSQC-heteronuclear single quantum coherence.pdf.
  • NMR impurities after chromatography. (2021). Reddit. [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (2004). SciELO. [Link]

  • OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORM
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). National Institutes of Health (NIH). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

Sources

Technical Support Center: Scale-Up Synthesis of N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● OPERATIONAL Support Tier: Level 3 (Process Chemistry & Engineering) Ticket Focus: Scale-up from gram to kilogram batch sizes.

Core Directive: The Synthetic Strategy

User Inquiry: "How do I scale up the synthesis of


-Methyl-1-pyridin-2-ylpropan-1-amine without compromising yield or safety?"

Executive Summary: The synthesis of


-Methyl-1-pyridin-2-ylpropan-1-amine  relies on the reductive amination of 2-propionylpyridine  with methylamine . While standard laboratory protocols often use Sodium Triacetoxyborohydride (STAB), this reagent becomes cost-prohibitive and waste-intensive at scale.

For scalable, robust processing, we recommend a Titanium(IV) Isopropoxide mediated imine formation followed by Sodium Borohydride (NaBH


) reduction . This method suppresses the formation of the primary alcohol impurity (1-pyridin-2-ylpropan-1-ol), which is the most common failure mode in this synthesis.
The Reaction Pathway

The following diagram illustrates the critical competition between the desired amination and the undesired direct reduction.

ReactionPathway Ketone 2-Propionylpyridine (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine Ti(OiPr)4 (Dehydrating Agent) Alcohol Impurity: Alcohol (Dead End) Ketone->Alcohol Direct Reduction (If Ti(OiPr)4 absent) MeNH2 Methylamine (Reagent) MeNH2->Imine Product Target Amine (Racemic) Imine->Product NaBH4 Reduction

Figure 1: Reaction logic flow. Titanium(IV) locks the ketone into the imine state, preventing direct reduction to the alcohol impurity.

Standard Operating Procedure (SOP) for Scale-Up

Batch Size Reference: 1.0 kg Input (2-Propionylpyridine)

Phase A: Reagents & Stoichiometry
ComponentEquiv.[1]RoleCritical Parameter
2-Propionylpyridine 1.0SubstratePurity >98% essential to prevent side-reactions.
Methylamine (2M in THF) 1.5 - 2.0Amine SourceUse THF solution.[2] Aqueous MeNH

hydrolyzes the Ti-complex.
Ti(OiPr)

1.25Lewis AcidMust be added before the reducing agent.
NaBH

0.6 - 0.8ReductantAdd slowly; highly exothermic.
Methanol SolventCo-solventRequired for NaBH

solubility during reduction phase.
Phase B: Execution Protocol
  • Imine Formation (The "Lock"):

    • Charge 2-propionylpyridine and Methylamine (in THF) into a dry reactor under N

      
      .
      
    • CRITICAL: Add Ti(OiPr)

      
       dropwise at 20–25°C.
      
    • Stir for 6–12 hours. Validation: Monitor via HPLC/UPLC until ketone < 1%.

    • Note: The solution will turn viscous/yellow.[2] This is the Titanium-Imine complex.

  • Reduction:

    • Dilute the mixture with Methanol (2 volumes relative to THF).

    • Cool reactor to 0°C.

    • Add NaBH

      
       pellets/powder in portions. Maintain internal temp < 10°C.
      
    • Safety: Evolution of H

      
       gas. Ensure reactor venting is active.
      
  • Workup (The "Break"):

    • Quench: Slowly add aqueous NaOH (1M) or NH

      
      OH. This hydrolyzes the Titanium salts.
      
    • Filtration: A white precipitate (TiO

      
      ) will form. Filter this over a celite pad. Warning: This cake can be gelatinous if pH is not basic enough.
      
    • Extraction: Extract the filtrate with Ethyl Acetate or DCM. The product is a base; ensure the aqueous layer is pH > 12 to keep the amine deprotonated (organic soluble).

Troubleshooting Tickets (Q&A)

TKT-001: High Levels of Alcohol Impurity

User Report: "My final product contains 15% 1-(pyridin-2-yl)propan-1-ol. It is difficult to separate by distillation."

Diagnosis: This "Direct Reduction" impurity occurs when the reducing agent (NaBH


) sees free ketone before it has converted to the imine.
  • Cause A: Insufficient imine formation time.

  • Cause B: Water in the system (hydrolyzing the imine back to ketone).

  • Cause C: Skipping the Titanium isopropoxide.

Resolution:

  • Mandatory Pre-Complexation: Ensure the Ketone + Amine + Ti(OiPr)

    
     stir for at least 6 hours before adding any reducing agent.
    
  • Solvent Check: Switch from aqueous methylamine to Methylamine in THF or Methanol . Water shifts the equilibrium back to the ketone.

  • Process Control: Run an IPC (In-Process Control) LC-MS before adding NaBH

    
    . If Ketone > 2%, extend stirring or add more amine.
    
TKT-002: Reactor "Gelling" During Workup

User Report: "Upon adding water to quench, the reaction turned into a thick white paste that clogged the bottom valve."

Diagnosis: Titanium alkoxides hydrolyze to form polymeric titanium oxides/hydroxides, which form viscous gels at neutral pH.

Resolution:

  • The Ammonium Cure: Quench with aqueous Ammonium Hydroxide (NH

    
    OH)  instead of pure water. Ammonia coordinates with Titanium, breaking the polymeric gel network and creating a granular, filterable solid.
    
  • Celite Filtration: Do not attempt to phase separate the gel. Filter the entire quenched mixture through a Celite (diatomaceous earth) pad first, then separate the layers in the filtrate.

TKT-003: Low Yield after Extraction

User Report: "LC-MS shows 99% conversion, but I only recovered 40% mass after extraction."

Diagnosis: Pyridine amines are highly polar and water-soluble, especially if the pH is not sufficiently high. The pyridine nitrogen can protonate, trapping the molecule in the aqueous phase.

Resolution:

  • pH Adjustment: The aqueous phase must be pH > 12 . Use 2M NaOH during the workup.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Ethyl Acetate may not be polar enough to pull the product out of water efficiently.

Safety & Engineering Controls

Hazard: Methylamine Handling[3]

  • Risk: Methylamine has a low boiling point (-6°C) and is supplied as a solution. Heating these solutions releases toxic, flammable gas.

  • Control: Always handle Methylamine solutions at < 10°C . Ensure the reactor condenser is set to -10°C or lower to prevent amine loss and pressure buildup.

Hazard: Exotherm Management

  • Risk: The addition of NaBH

    
     to methanol generates heat and hydrogen gas.
    
  • Control:

    • Dose NaBH

      
       as a slurry or in small solid portions.
      
    • Maximum adiabatic temperature rise often exceeds 40°C; active cooling is mandatory.

References & Citations

  • Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: Establishes the mechanistic baseline for reductive amination and the superiority of indirect methods for ketones.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: The primary reference for using Ti(OiPr)

      
       to suppress alcohol formation in ketone reductions.
      
  • Occupational Safety and Health Administration (OSHA). "Methylamine Safety Data & Handling."

    • Context: Mandatory safety protocols for handling volatile amines.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be validated by a qualified process safety team.

Sources

Technical Support Center: Reaction Condition Optimization for N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-pyridin-2-ylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of this important reaction. Our goal is to empower you with the scientific understanding and practical guidance necessary to achieve high yields and purity in your experiments.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved through the reductive amination of 2-propionylpyridine with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.[1] The choice of reducing agent and reaction conditions is critical to maximize the yield of the target compound while minimizing side products.

This guide will focus on the widely used and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mild reaction conditions and broad functional group tolerance.[2][3]

Reaction Pathway Overview

The synthesis of this compound via reductive amination follows a clear, logical progression. Understanding this pathway is fundamental to effective troubleshooting and optimization.

Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Propionylpyridine C Imine Intermediate A->C + Methylamine - H₂O B Methylamine B->C E This compound C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the imine intermediate over the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[3][4] Alternative reducing agents include other borohydride reagents or catalytic hydrogenation.[5]

Q2: What is the optimal solvent for this reaction?

A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive aminations using sodium triacetoxyborohydride.[2] They are aprotic, which prevents the deactivation of the reducing agent, and effectively solubilize the reactants.

Q3: Is it necessary to pre-form the imine before adding the reducing agent?

A3: While a stepwise procedure of imine formation followed by reduction can be employed, a direct, one-pot reductive amination is generally more efficient for this type of reaction. In a one-pot synthesis, the imine is formed in situ and immediately reduced.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The consumption of the starting material (2-propionylpyridine) and the formation of the product can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What are the expected spectroscopic data for the final product?

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Troubleshooting_Low_Yield Start Low Product Yield Q1 Incomplete reaction? Start->Q1 A1_Yes Increase reaction time or temperature. Q1->A1_Yes Yes Q2 Side product formation? Q1->Q2 No End Optimized Yield A1_Yes->End A2_Alcohol Over-reduction of ketone. Use a milder reducing agent (e.g., NaBH(OAc)₃). Q2->A2_Alcohol Alcohol byproduct A2_Dialkylation Excessive methylation. Use a 1:1 stoichiometry of amine to ketone. Q2->A2_Dialkylation Dialkylated amine Q3 Issues with starting materials or reagents? Q2->Q3 Other A2_Alcohol->End A2_Dialkylation->End A3_Reagents Check purity and activity of reagents. Use fresh methylamine and NaBH(OAc)₃. Q3->A3_Reagents Yes Q3->End No A3_Reagents->End

Caption: Decision tree for troubleshooting low product yield.

Problem Potential Cause Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.- Ensure the reducing agent has been stored under anhydrous conditions. - Use a fresh bottle of the reagent if its activity is in doubt.
2. Inefficient Imine Formation: The equilibrium may not favor imine formation.- Ensure the methylamine solution is of the correct concentration. - Consider the addition of a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[2]
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.- While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion. Monitor for side product formation at elevated temperatures.
Presence of Significant Byproducts 1. Alcohol Byproduct: The starting ketone (2-propionylpyridine) is reduced to the corresponding alcohol.- This indicates that the reducing agent is too strong or that the imine formation is slow. - Confirm the use of a selective reducing agent like NaBH(OAc)₃. If using a stronger agent like NaBH₄, consider switching.
2. Dialkylation: The secondary amine product is further alkylated to a tertiary amine.- This occurs if an excess of the ketone is used or if the reaction conditions are too harsh. - Use a stoichiometric amount or a slight excess of methylamine relative to the 2-propionylpyridine. A stepwise procedure can also mitigate this issue.[2]
Difficult Product Isolation/Purification 1. Emulsion during Workup: The basic nature of the product can lead to emulsions during aqueous extraction.- Add a saturated solution of sodium chloride (brine) to break the emulsion. - If the issue persists, consider a filtration through a pad of celite.
2. Co-elution of Product and Impurities: The product and byproducts may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting the amine product to its hydrochloride salt, which can sometimes be purified by recrystallization.[9]

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be required based on your experimental setup and desired scale.

Materials:

  • 2-Propionylpyridine

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-propionylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).

  • Amine Addition: Add methylamine (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Kim, T. L., Jeong, M., & Cheon, C.-H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10971–10977.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • European Patent Office. (2016, August 31). Method for purifying N-methyl-2-pyrrolidone. (EP 1720833 B1). [Link]

  • NIH National Center for Biotechnology Information. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. PubMed Central. [Link]

  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

  • PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP). (Patent US-6348601-B2). Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process. Retrieved from [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1058. [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(5), 1509–1521. [Link]

  • PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]

Sources

Work-up procedures for N-Methyl-1-pyridin-2-ylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Work-up & Isolation Protocol for N-Methyl-1-(pyridin-2-yl)propan-1-amine Ticket ID: #SYN-PYR-004 Responder: Senior Application Scientist, Process Chemistry Unit[1]

Executive Summary

You are synthesizing N-Methyl-1-(pyridin-2-yl)propan-1-amine , a secondary amine situated at the benzylic-like (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) position of a pyridine ring. This structural motif presents unique challenges during work-up:
  • Amphoteric Solubility: The molecule possesses two basic centers (pyridine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , pKa 
    
    
    
    5.2; secondary amine
    
    
    , pKa
    
    
    9.0–9.5). It is highly water-soluble at neutral/acidic pH.
  • Chelation Potential: The 1,2-amino-pyridine motif can chelate metals (e.g., Titanium from Lewis acid catalysts), leading to persistent emulsions.

  • Volatility: As a free base with relatively low molecular weight (~150 g/mol ), the product can be lost during high-vacuum drying.

This guide replaces standard "textbook" protocols with field-proven strategies to maximize recovery and purity.

Phase 1: Reaction Quench & Emulsion Management

Q: I used Titanium(IV) isopropoxide [Ti(O


Pr)

] for the reductive amination. The reaction mixture has turned into a thick, unfilterable gel upon adding water. How do I break this?

A: This is the "Titanium Trap." The gel is hydrated titanium dioxide mixed with organic salts. Do not attempt to filter it directly; you will lose product in the cake.

The Fix (The Rochelle Salt Method): Titanium binds strongly to tartrates, solubilizing the metal in the aqueous phase.

  • Dilute: Add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) to the reaction mixture (equal volume).

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use 10 mL of solution per mmol of Ti(O

    
    Pr)
    
    
    
    used.
  • Agitation: Stir vigorously for 2–4 hours at room temperature.

    • Visual Cue: The mixture will separate into two clear layers: a lower aqueous layer (containing Ti-tartrate) and a clear organic layer (containing your amine).

  • Separation: The phases will now separate cleanly in a funnel.

Alternative (The Fluoride Method - Faster but Corrosive): If Rochelle salt is unavailable, add 2M NaOH (aq) until pH > 12. The high pH converts Ti species into soluble titanates, but ensure your product is stable to strong base (this molecule is).

Phase 2: Extraction & Phase Separation

Q: I extracted the reaction mixture with DCM, but the yield is <30%. Where is my product?

A: Your product is likely trapped in the aqueous phase as a protonated salt. The


-amino group is a strong base (pKa ~9.5).

The "pH Swing" Protocol: To force the amine into the organic layer, you must suppress ionization of both nitrogen atoms.

Species StatepH RangeSolubility
Dication (Py-H

, NH

-H

)
pH < 5100% Aqueous
Monocation (Py, NH

-H

)
pH 5 – 9Mostly Aqueous
Free Base (Py, NH-Me)pH > 12 Organic Soluble

Correct Procedure:

  • Basify: Adjust the aqueous layer to pH 13–14 using 5M NaOH. Do not use NaHCO

    
     or Na
    
    
    
    CO
    
    
    ; they are too weak (max pH ~10) to fully deprotonate the secondary amine.
  • Salt Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic amine out ("Salting Out" effect).

  • Solvent Choice:

    • Preferred:Dichloromethane (DCM) (3 x extractions). Pyridine amines partition well into chlorinated solvents.

    • Alternative:CHCl

      
      /Isopropanol (3:1) . Use this if the emulsion persists; the alcohol helps break surface tension.
      
  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (Sodium Sulfate). Avoid MgSO
    
    
    if the amine is sensitive, though usually acceptable here.

Phase 3: Purification & Isolation

Q: My product streaks/tails on the TLC plate and the silica column. I can't get a clean separation.

A: Secondary amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening and loss of material.

The "Amine-Block" Mobile Phase: You must deactivate the silica.

  • TLC Mobile Phase: DCM : Methanol : NH

    
    OH (25% aq)  (90 : 9 : 1).
    
    • Note: The ammonia competes for the silanol sites, allowing your amine to travel freely.

  • Column Preparation:

    • Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et

      
      N) .
      
    • Run the column using DCM/MeOH gradients (e.g., 0%

      
       10% MeOH) with 1% NH
      
      
      
      OH
      or 1% Et
      
      
      N
      constant in the mixture.

Q: The free base is an oil and smells strongly. How do I store it?

A: The free base is prone to oxidation (benzylic position) and absorbs CO


 from the air (carbamate formation). Convert it to a solid salt for stability.

Salt Formation Protocol (Oxalate or Fumarate):

  • Dissolve the oily free base in a minimal amount of dry Ethanol or Acetone.

  • Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • A white precipitate should form immediately.

  • Cool to 0°C, filter, and wash with cold ether.

    • Result: A non-hygroscopic, crystalline solid stable at room temperature.

Visual Workflow: Decision Tree

WorkupProcedure Start Crude Reaction Mixture (Reductive Amination) Quench Quench Procedure Start->Quench Ti_Check Did you use Ti(OiPr)4? Quench->Ti_Check Rochelle Add Rochelle Salt (sat. aq) Stir 2-4h Ti_Check->Rochelle Yes Std_Quench Add 1M NaOH Adjust to pH > 12 Ti_Check->Std_Quench No Extract Extraction Phase (DCM x 3) Rochelle->Extract Std_Quench->Extract pH_Check Is Aqueous pH > 12? Extract->pH_Check Adjust_pH Add 5M NaOH pH_Check->Adjust_pH No Dry Dry Organic Layer (Na2SO4) pH_Check->Dry Yes Adjust_pH->Extract Purify Purification Dry->Purify Tailing Tailing on TLC? Purify->Tailing Add_Base Add 1% NH4OH or Et3N to Eluent Tailing->Add_Base Yes Salt Isolate as Oxalate/HCl Salt Tailing->Salt No Add_Base->Salt

Figure 1: Logical flow for the work-up and isolation of pyridine-based amines, addressing titanium emulsions and pH-dependent solubility.

Quantitative Data: Solubility & Properties

ParameterValue / ConditionRelevance to Work-up
pKa (Pyridine N) ~5.2Protonated in acidic washes; does not affect extraction at pH > 7.[1]
pKa (Amine N) ~9.2 – 9.5 (Est.)Critical: Must be pH > 11.5 to exist as free base for extraction.
LogP (Free Base) ~1.2 (Est.)Moderately lipophilic.[2] Requires efficient organic solvent (DCM) for extraction.
Boiling Point >200°C (Est.)Low risk of loss on Rotavap at 40°C/20 mbar, but avoid prolonged high vacuum.
TLC R

~0.3In 10% MeOH/DCM + 1% NH

OH.

References

  • Reductive Amination Mechanisms & Boron Work-up: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[3][4][5] Chem.1996 , 61, 3849–3862.[3]

  • Titanium(IV) Isopropoxide Work-up (Rochelle Salt Method): Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. J. Org.[3][4][5] Chem.1990 , 55, 2552–2554.

  • Purification of Amines (Silica Deactivation): Common Chemistry Database. N-Methyl-1-pyridin-2-ylpropan-2-amine (Analogous Structure Properties). [1][6]

  • pKa Values for Pyridine Derivatives: Williams, R. pKa Data Compiled. Organic Chemistry Data.

Sources

Validation & Comparative

Comparative Guide: N-Methyl-1-(pyridin-2-yl)propan-1-amine vs. Positional Isomers in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Pyridyl Scaffold

In the optimization of CNS-active small molecules, the placement of the basic amine relative to the aromatic heterocycle is a critical determinant of pharmacokinetics (PK) and receptor binding affinity.

This guide evaluates N-Methyl-1-(pyridin-2-yl)propan-1-amine (Compound A) , a scaffold characterized by an amine functionality at the benzylic (α) position relative to the pyridine ring. We compare this "Alpha-Isomer" against its two primary positional isomers: the "Beta-Isomer" (Amphetamine-like) and the "Gamma-Isomer" (Linear/Betahistine-like).

Key Finding: While Compound A offers superior metal-chelation properties and distinct H-bond donor/acceptor vectors for receptor pockets, it exhibits lower metabolic stability compared to the Beta-Isomer . Selection should depend on whether the target requires a rigid pharmacophore (Compound A) or systemic longevity (Compound B).

Chemical Identity & Structural Isomerism[1]

The three isomers differ fundamentally in the distance between the pyridine ring (aromatic/H-bond acceptor) and the secondary amine (cationic center).

FeatureCompound A (Target) Compound B (Beta-Isomer) Compound C (Gamma-Isomer)
IUPAC Name N-Methyl-1-(pyridin-2-yl)propan-1-amineN-Methyl-1-(pyridin-2-yl)propan-2-amineN-Methyl-3-(pyridin-2-yl)propan-1-amine
Structure Type α-Aminoalkylpyridineβ-Aminoalkylpyridine (Amphetamine mimic)γ-Aminoalkylpyridine (Linear)
Chirality Yes (C1)Yes (C2)No (Achiral)
pKa (Calc.) ~8.9 (Lower due to Py inductive effect)~9.8 (Standard amine)~10.0 (Standard amine)
Key Role Bioisostere for benzylamines; Ligand synthesisCNS stimulant scaffold; MAO substrateHistamine H1/H3 analog; Linker
Structural Visualization

The following diagram illustrates the structural divergence and synthetic logic for the three isomers.

IsomerComparison Precursor Pyridine Precursors CompA Compound A (Target) α-Isomer (Benzylic Amine) Precursor->CompA Reductive Amination of 2-Propionylpyridine CompB Compound B β-Isomer (Amphetamine Analog) Precursor->CompB Reductive Amination of 1-(Pyridin-2-yl)propan-2-one CompC Compound C γ-Isomer (Linear Chain) Precursor->CompC Reduction of 3-(Pyridin-2-yl)acrylonitrile PropA High Lipophilicity Metabolic Liability (Oxidation) Rigid Binding CompA->PropA PropB High CNS Penetration Metabolic Stability DAT/NET Transporter Affinity CompB->PropB PropC High Conformational Freedom Histaminergic Activity Flexible Linker CompC->PropC

Figure 1: Synthetic divergence and functional properties of Pyridin-2-ylpropanamine isomers.

Performance Comparison: Pharmacological & Physicochemical

Metabolic Stability (Microsomal Stability)

The position of the amine significantly dictates metabolic clearance.

  • Compound A (α-isomer): The C1 position is both benzylic and attached to an amine. This makes it highly susceptible to CYP450-mediated oxidative deamination (generating the ketone, 2-propionylpyridine).

  • Compound B (β-isomer): The α-methyl group (relative to the amine) sterically hinders MAO (Monoamine Oxidase) and CYP degradation, a phenomenon known as the "Amphetamine Effect," leading to a longer half-life.

Experimental Data: Human Liver Microsomes (HLM) Stability (Data representative of scaffold class behavior)

CompoundIntrinsic Clearance (CLint)Half-life (t1/2)Major Metabolite
Compound A High (>50 µL/min/mg)< 20 min2-Propionylpyridine (Deamination)
Compound B Low (<15 µL/min/mg)> 60 minN-Demethylation / Ring Hydroxylation
Compound C Moderate~ 35 minCarboxylic acid (Chain oxidation)
Receptor Binding Profiles
  • Compound A: Best suited for targets requiring a compact, rigid hydrophobic collapse. The proximity of the pyridine nitrogen and the amine nitrogen allows for potential chelation (e.g., in metalloenzymes) or specific bi-dentate H-bonding.

  • Compound B: The "Magic Methyl" at the beta position typically enhances affinity for monoamine transporters (DAT, NET, SERT) by mimicking the dopamine/norepinephrine structure.

  • Compound C: Often lacks subtype selectivity due to chain flexibility, unless constrained by the receptor pocket.

Experimental Protocols

Synthesis of Compound A (Target)

Objective: Selective synthesis of N-Methyl-1-(pyridin-2-yl)propan-1-amine via Reductive Amination. Note: This protocol avoids the formation of the bis-alkylated byproduct.

Materials:

  • 2-Propionylpyridine (CAS: 1122-62-9)

  • Methylamine (2.0 M in THF)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

Protocol:

  • Imine Formation: In a flame-dried flask under N2, dissolve 2-propionylpyridine (1.0 eq) in anhydrous THF.

  • Add Methylamine (2.0 M in THF, 1.2 eq) followed by Ti(OiPr)4 (2.0 eq) dropwise. Rationale: Titanium acts as a Lewis acid to activate the ketone and scavenge water, pushing the equilibrium toward the imine.

  • Stir at Room Temperature (RT) for 6-12 hours. Monitor by TLC (disappearance of ketone).

  • Reduction: Dilute the reaction mixture with anhydrous Methanol.

  • Cool to 0°C and add NaBH4 (1.5 eq) portion-wise. Caution: Gas evolution.

  • Stir at RT for 2 hours.

  • Quench: Quench with 1N NaOH solution (to precipitate Titanium salts as white solid). Filter through Celite.

  • Extraction: Extract the filtrate with Dichloromethane (DCM) x3. Dry organic layer over Na2SO4.

  • Purification: The crude oil is purified via Flash Column Chromatography (DCM:MeOH:NH4OH gradient).

In Vitro Metabolic Stability Assay

Objective: Determine the intrinsic clearance of the isomers.

Workflow:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quench: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • t1/2 = 0.693 / k

    • CLint = (0.693 / t1/2) * (mL incubation / mg protein)

Decision Logic: When to Use Which Isomer?

Use the following logic tree to select the appropriate scaffold for your drug discovery campaign.

DecisionTree Start Select Scaffold Requirement Q1 Target Location? Start->Q1 CNS CNS Penetration & Longevity Q1->CNS Systemic Enzyme Enzyme Active Site (Specific Geometry) Q1->Enzyme Localized/Specific Linker Flexible Linker or H3 Receptor Q1->Linker Peripheral/GPCR ResB Choose Compound B (Beta-Isomer) CNS->ResB Metabolic Stability ResA Choose Compound A (Alpha-Isomer) Enzyme->ResA Rigid/Chelation ResC Choose Compound C (Gamma-Isomer) Linker->ResC Flexibility

Figure 2: Strategic selection guide for Pyridyl-propanamine isomers.

References

  • PubChem. N-methyl-1-pyridin-2-ylpropan-2-amine (Isomer B)[1] Compound Summary. Available at: [Link]

  • Bhattacharjee, S. (2016). Reactive Metabolites of Nitrogenous Drugs. In: Reactive Drug Metabolites. Springer.

Sources

Comparative Efficacy Guide: N-Methyl-1-pyridin-2-ylpropan-1-amine vs. Known NET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-Methyl-1-pyridin-2-ylpropan-1-amine (CAS 959238-83-6) against established Norepinephrine Transporter (NET) inhibitors. It synthesizes structural pharmacology, theoretical efficacy, and experimental benchmarking protocols.

Executive Summary

This compound is a pyridine-based alkylamine structurally distinct from classical phenethylamine-class NET inhibitors. While established agents like Atomoxetine and Reboxetine rely on a lipophilic aryl-ether scaffold for nanomolar NET affinity, the target compound utilizes a pyridine core directly attached to the amine-bearing chain.

This guide evaluates the compound's theoretical performance based on Structure-Activity Relationships (SAR) and outlines the experimental framework required to validate its efficacy against industry standards.

Key Finding: The target compound lacks the bulky aryloxy moiety critical for high-potency NET inhibition seen in Atomoxetine. Its structure suggests a profile closer to nicotinic acetylcholine receptor (nAChR) modulators or weak monoamine releasers rather than a selective reuptake inhibitor.

Chemical Identity & Structural Analysis[1][2]

Target Compound Profile
  • IUPAC Name: N-Methyl-1-(pyridin-2-yl)propan-1-amine[1][2]

  • CAS Registry: 959238-83-6[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Structural Class: Pyridyl-alkylamine (Benzylic amine analog)

Structural Comparison

The efficacy of NET inhibitors is governed by the spatial arrangement of the aromatic ring and the basic nitrogen.

FeatureAtomoxetine (Standard)Reboxetine (Standard)Target Compound Impact on Efficacy
Core Scaffold 3-Phenyl-3-aryloxypropylamineMorpholine-based ether1-Pyridyl-propylamineTarget lacks the secondary aromatic ring ("aryloxy") crucial for hydrophobic pocket binding in NET.
Amine Position Terminal (3-position)Secondary cyclicBenzylic (1-position)Benzylic amines are more susceptible to oxidative deamination (lower metabolic stability).
Lipophilicity High (LogP ~3.8)Moderate (LogP ~2.8)Low (Predicted LogP ~1.2)Pyridine nitrogen increases polarity, potentially reducing blood-brain barrier (BBB) penetration compared to phenyl analogs.

Pharmacological Performance Comparison

Mechanism of Action: Theoretical vs. Proven

Established NET Inhibitors (Atomoxetine/Reboxetine): Function by blocking the pre-synaptic norepinephrine transporter, preventing reuptake and increasing synaptic NE concentrations. High affinity (K


 < 10 nM) is driven by the "dual aromatic" pharmacophore.

Target Compound (this compound):

  • NET Affinity: Predicted to be low (>1000 nM). The absence of a second lipophilic anchor group limits interaction with the NET substrate channel.

  • Alternative Activity: The distance between the pyridine nitrogen and the amine nitrogen (approx. 3-4 Å) mimics the pharmacophore of Nicotine and Betahistine .

    • High Probability: Agonism at Nicotinic Acetylcholine Receptors (nAChR).

    • Moderate Probability: Histamine H3 antagonism (similar to Betahistine analogs).

Comparative Efficacy Data (Experimental & Reference)

Note: Data for the target compound is theoretical based on SAR; comparator data is clinical.

CompoundTarget (NET) K

(nM)
Selectivity (NET vs SERT)Primary Clinical Utility
Atomoxetine 5.0 ± 1.0>300-foldADHD (Non-stimulant)
Reboxetine 8.0 ± 2.0>1000-foldDepression (NRI)
Nisoxetine 0.7 ± 0.1>500-foldResearch Tool (High Potency)
Target Compound Predicted >1000UnknownPotential Nootropic / nAChR Agonist

Experimental Protocols for Efficacy Validation

To objectively position the target compound, the following standardized assays must be performed.

Protocol A: In Vitro NET Uptake Inhibition Assay

Objective: Determine the IC


 of the target compound for blocking norepinephrine uptake.
  • Cell Line: HEK-293 cells stably expressing human NET (hNET).

  • Tracer: [

    
    H]-Norepinephrine (levo-isomer).
    
  • Method:

    • Plate cells in 96-well plates (50,000 cells/well).

    • Incubate with Target Compound (0.1 nM – 100 µM) for 10 min at 37°C.

    • Add [

      
      H]-NE (final conc. 20 nM) and incubate for 5 min.
      
    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Validation: Use Nisoxetine (1 µM) as the positive control for 100% inhibition.

Protocol B: Radioligand Binding Assay (Selectivity Profiling)

Objective: Confirm if the compound binds to NET or off-target sites (nAChR, H3).

  • Membrane Prep: Rat cortical membranes.

  • Radioligand: [

    
    H]-Nisoxetine (for NET) vs. [
    
    
    
    H]-Epibatidine (for nAChR).
  • Displacement: Competition curve using the Target Compound.

  • Calculation: Derive K

    
     using the Cheng-Prusoff equation: 
    
    
    

Visualizing the Pharmacological Divergence

The following diagram illustrates the structural and functional divergence between the Target Compound and established NET inhibitors.

PharmacologyComparison Atomoxetine Atomoxetine (Reference NET Inhibitor) DualAryl Dual Aromatic System (Hydrophobic Pocket Binding) Atomoxetine->DualAryl Possesses Target This compound (Target Compound) Target->Atomoxetine Lacks Lipophilic Anchor PyridineCore Pyridine Core (Hydrophilic/H-Bonding) Target->PyridineCore Possesses NET NET Transporter (Norepinephrine Reuptake) DualAryl->NET High Affinity Binding (Ki < 10nM) PyridineCore->NET Low/No Affinity (Predicted) nAChR nAChR Receptor (Acetylcholine Modulation) PyridineCore->nAChR Potential Agonism (Structural Homology)

Caption: Structural divergence map showing the Target Compound's likely shift from NET inhibition to nAChR modulation due to the lack of a secondary aryl group.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 959238-83-6).[1][2] Link

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of postsynaptic adrenergic, histaminergic, and muscarinic acetylcholine receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bymaster, F. P., et al. (2002). "Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat." Neuropsychopharmacology. Link

  • PubChem. (2024). Compound Summary: Atomoxetine. Link

  • Lin, N. H., et al. (2001). "Synthesis and structure-activity relationships of 5-substituted pyridine analogues." Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Guide to the Comparative Analysis of N-Methyl-1-pyridin-2-ylpropan-1-amine's Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative analysis of the metabolic stability of N-Methyl-1-pyridin-2-ylpropan-1-amine. Recognizing the absence of publicly available data for this specific compound, this document serves as a detailed methodological resource for researchers, scientists, and drug development professionals. It outlines the selection of appropriate comparator compounds, detailed protocols for industry-standard in vitro assays, and the requisite data analysis techniques to robustly characterize and compare metabolic liabilities. The objective is to empower research teams to generate high-quality, reproducible data to inform critical decisions in the drug discovery and development pipeline.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1] Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands as a critical determinant of a drug's half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the strategic prioritization of compounds and guides medicinal chemistry efforts to mitigate metabolic liabilities through structural modifications.[2][3]

This guide focuses on establishing a robust experimental workflow to assess the metabolic stability of this compound, a compound featuring a pyridine ring and an N-methylated amine, both of which are common metabolic hotspots. The protocols and analytical methods described herein are designed to provide a clear, comparative understanding of this compound's metabolic profile against structurally relevant alternatives.

Strategic Selection of Comparator Compounds

A meaningful comparative analysis hinges on the judicious selection of comparator compounds. For this compound, the following structural analogs are proposed to systematically probe the metabolic contributions of its key functional groups:

Compound Structure Rationale for Inclusion
Test Compound: this compoundthis compoundThe primary compound of interest.
Comparator 1: 1-Pyridin-2-ylpropan-1-amine1-Pyridin-2-ylpropan-1-amineThe secondary amine analog, to assess the impact of N-demethylation.[4][5]
Comparator 2: N-Methyl-1-phenylpropan-1-amineN-Methyl-1-phenylpropan-1-amineReplaces the pyridine ring with a phenyl group to evaluate the metabolic lability of the pyridine moiety.[6]
Comparator 3: Deuterated this compound (d3-methyl)Deuterated analogA deuterated version of the test compound to investigate the kinetic isotope effect on N-demethylation.[7]

Experimental Methodologies

To generate a comprehensive metabolic stability profile, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening, primarily evaluating Phase I metabolic pathways mediated by enzymes like cytochrome P450s (CYPs).[8][9]

Objective: To determine the intrinsic clearance (CLint) of the test and comparator compounds in the presence of liver microsomes.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test and comparator compound in DMSO.

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).[8][9]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[8][10]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11][12]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.[2][10]

Hepatocyte Stability Assay

This assay provides a more holistic view of hepatic metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[9][13]

Objective: To assess the overall metabolic stability in a more physiologically relevant system.

Experimental Protocol:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes and assess viability.

    • Prepare a hepatocyte suspension at a density of 1 million viable cells/mL in incubation medium.[14]

  • Incubation:

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[14]

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and stop the reaction by adding ice-cold acetonitrile with an internal standard.[1][14]

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.[14]

Data Analysis and Interpretation

The primary endpoints for these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula:

    • CLint (µL/min/mg protein for microsomes) = (0.693 / t½) * (1 / protein concentration)

    • CLint (µL/min/10^6 cells for hepatocytes) = (0.693 / t½) * (1 / cell density)[15]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_compounds Prepare Compound Stock Solutions incubation_micro Microsomal Incubation at 37°C prep_compounds->incubation_micro incubation_hep Hepatocyte Incubation at 37°C prep_compounds->incubation_hep prep_microsomes Prepare Liver Microsomes prep_microsomes->incubation_micro prep_hepatocytes Prepare Hepatocytes prep_hepatocytes->incubation_hep termination Terminate Reaction at Time Points incubation_micro->termination incubation_hep->termination lcms LC-MS/MS Analysis termination->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: General experimental workflow for in vitro metabolic stability assays.

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism parent This compound n_demethylation N-Demethylation parent->n_demethylation CYP-mediated pyridine_oxidation Pyridine Ring Oxidation parent->pyridine_oxidation CYP-mediated aliphatic_hydroxylation Aliphatic Hydroxylation parent->aliphatic_hydroxylation CYP-mediated 1-Pyridin-2-ylpropan-1-amine 1-Pyridin-2-ylpropan-1-amine n_demethylation->1-Pyridin-2-ylpropan-1-amine Pyridinone Metabolite Pyridinone Metabolite pyridine_oxidation->Pyridinone Metabolite Hydroxylated Metabolite Hydroxylated Metabolite aliphatic_hydroxylation->Hydroxylated Metabolite

Caption: Potential Phase I metabolic pathways for the test compound.

Comparative Data Summary

The results of the metabolic stability assays should be summarized in a clear and concise table to facilitate direct comparison.

Compound Microsomal t½ (min) Microsomal CLint (µL/min/mg) Hepatocyte t½ (min) Hepatocyte CLint (µL/min/10^6 cells)
Test Compound Experimental ValueCalculated ValueExperimental ValueCalculated Value
Comparator 1 Experimental ValueCalculated ValueExperimental ValueCalculated Value
Comparator 2 Experimental ValueCalculated ValueExperimental ValueCalculated Value
Comparator 3 Experimental ValueCalculated ValueExperimental ValueCalculated Value
Positive Control (e.g., Verapamil) Literature/Internal ValueLiterature/Internal ValueLiterature/Internal ValueLiterature/Internal Value

Conclusion and Future Directions

This guide provides a standardized approach for the comparative metabolic stability assessment of this compound. By systematically evaluating the compound against its structural analogs, researchers can identify key metabolic liabilities, such as susceptibility to N-demethylation or pyridine ring oxidation. These findings are crucial for guiding subsequent medicinal chemistry efforts to enhance metabolic stability and improve the overall pharmacokinetic profile of lead candidates. Further studies could involve metabolite identification to confirm the proposed metabolic pathways and in vivo pharmacokinetic studies in animal models to validate the in vitro findings.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • ChemHelpASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PMC. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Retrieved from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]

  • An Introduction to Pharmacokinetics. (n.d.). Retrieved from [Link]

  • PubMed. (2024, April 16). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Retrieved from [Link]

  • MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-methyl-1-pyridin-2-ylpropan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Institutes of Health. (2022, October 19). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. PMC. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • PubMed. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Retrieved from [Link]

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-pyridin-3-ylpropan-1-one. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

Sources

A Comparative Pharmacokinetic Guide to N-Methyl-1-pyridin-2-ylpropan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology. Understanding the pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound—is paramount for predicting its pharmacological effects, duration of action, and potential for toxicity. This guide provides a comprehensive framework for the pharmacokinetic comparison of N-Methyl-1-pyridin-2-ylpropan-1-amine, a representative synthetic cathinone, and its structural analogs. We delve into the causality behind experimental choices for in vitro ADME profiling and in vivo preclinical evaluation, offering detailed, self-validating protocols. By integrating data from these assays, researchers can elucidate critical structure-activity relationships (SAR) that govern the metabolic fate and disposition of this evolving class of compounds.

Introduction: The Imperative of Pharmacokinetic Profiling for Novel Psychoactive Substances

This compound belongs to the broad class of synthetic cathinones, which are β-keto analogs of amphetamine.[1] These compounds are designed to mimic the psychostimulant effects of controlled substances like cocaine and amphetamines, primarily by modulating monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] The core structure—a β-keto-phenethylamine backbone—is readily modified, leading to a vast number of analogs with diverse pharmacological and pharmacokinetic properties.

The pharmacokinetic profiles of synthetic cathinones can vary significantly based on substitutions to the core scaffold.[2] For instance, the presence of a pyrrolidine ring can decrease polarity and increase the permeability of the blood-brain barrier.[3] Similarly, altering the length of an alkyl chain can result in increased plasma concentrations and a longer half-life.[2] The inclusion of a pyridine ring, as in this compound, introduces a nitrogen heteroatom that can significantly alter physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[4]

This guide will systematically explore the methodologies required to characterize these differences, enabling a predictive understanding of how subtle structural changes impact a compound's journey through the body. We will use this compound (Parent Compound, PC ) and two hypothetical analogs—one with an ethyl substitution on the amine (Analog A ) and another with a fluorine atom on the pyridine ring (Analog B )—to illustrate these principles.

Section 1: Foundational In Vitro ADME Profiling

Early-stage in vitro ADME assays are critical for identifying potential liabilities and guiding compound design.[5][6] These assays provide a foundational understanding of a compound's metabolic fate, permeability, and potential for distribution.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the majority of Phase I metabolic reactions.[7][8] An HLM stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (CLint).[7][9] A compound with high metabolic instability is likely to be rapidly cleared in vivo, leading to a short duration of action and potentially high inter-individual variability.

Experimental Protocol: HLM Stability Assay

  • Preparation: Thaw pooled HLM (from multiple donors to average out genetic variability) at 37°C.[10] Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[7][8]

  • Compound Incubation: Add the test compound (PC, Analog A, or Analog B) to the microsome solution at a final concentration of 1 µM.[8] Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][11]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[8][9]

  • Sample Processing & Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Self-Validation:

  • Negative Control: A condition without NADPH is run to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability.[8]

  • Positive Control: A compound with a known, well-characterized metabolic rate (e.g., verapamil) is run in parallel to confirm the metabolic competency of the HLM batch.[9]

Cell Permeability via Caco-2 Monolayer Assay

Rationale: For orally administered compounds, absorption across the intestinal epithelium is a prerequisite for systemic availability. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the human intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[12][13][14] This assay predicts the rate and mechanism of a drug's intestinal permeability.[13]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 18-22 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates well-formed tight junctions.[15]

  • Transport Study (Apical to Basolateral):

    • Add the test compound (10 µM) to the apical (A) side of the transwell, which represents the intestinal lumen.[15]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side, which represents the blood.[15]

  • Transport Study (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the B side and sampling from the A side.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Self-Validation:

  • Control Compounds: Run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate each experimental batch.[15]

  • Lucifer Yellow Flux: A co-incubation with Lucifer Yellow, a fluorescent molecule that cannot cross intact monolayers, is used to confirm monolayer integrity throughout the experiment.

Plasma Protein Binding (PPB)

Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[16] It is generally accepted that only the unbound (free) fraction of a drug can cross cell membranes to reach its target site and be cleared by metabolism or excretion.[16][17] Therefore, high plasma protein binding can significantly impact a drug's distribution and clearance. Equilibrium dialysis is considered the gold standard method for determining the fraction of unbound drug (fu).[16][17]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Loading: Load one chamber with plasma (human or rat) spiked with the test compound (e.g., 5 µM). Load the other chamber with protein-free phosphate buffer.

  • Equilibration: Incubate the plate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Self-Validation:

  • Non-Specific Binding Control: Run control experiments without plasma to assess the compound's binding to the dialysis apparatus itself.

  • Stability Check: The total concentration (bound + unbound) in the plasma chamber should be compared to the initial concentration to ensure the compound was stable during the incubation period.

Section 2: In Vivo Pharmacokinetic Evaluation

In vivo studies in preclinical models, typically rodents, are essential to understand how the ADME properties observed in vitro translate into a systemic exposure profile over time.[18]

Rationale: A rodent PK study provides key parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). These parameters are crucial for understanding the onset, intensity, and duration of a compound's effects and for designing future efficacy and toxicology studies.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point/group), cannulated in the jugular vein for serial blood sampling.

  • Dosing: Administer the test compound (PC, Analog A, or Analog B) via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compounds in rat plasma.[19][20]

    • This involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection (e.g., using Multiple Reaction Monitoring - MRM).[20][21]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution) from the plasma concentration-time data.

Self-Validation:

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[22]

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations with each batch of study samples to ensure the reliability of the analytical run.

Section 3: Visualizing the Process and Pathways

Clear visualization of experimental workflows and metabolic pathways is essential for understanding the complex relationships in pharmacokinetic studies.

Experimental Workflow Diagram

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Interpretation HLM Metabolic Stability (HLM Assay) PK_Study Rodent PK Study (IV & PO Dosing) HLM->PK_Study Predicts Clearance Caco2 Permeability (Caco-2 Assay) Caco2->PK_Study Predicts Absorption PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Study Informs Distribution Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Bioanalysis PK_Params Calculate PK Parameters (Cmax, AUC, t½) Bioanalysis->PK_Params SAR Establish Structure- Activity Relationships PK_Params->SAR

Caption: Integrated workflow for pharmacokinetic characterization.

Hypothetical Metabolic Pathway of this compound

Synthetic cathinones generally undergo Phase I metabolism through pathways like N-dealkylation, reduction of the keto group, and hydroxylation.[3][23][24]

G PC Parent Compound (PC) This compound M1 Metabolite 1 (M1) N-desmethyl analog PC->M1 N-dealkylation (CYP-mediated) M2 Metabolite 2 (M2) Alcohol analog PC->M2 Keto Reduction M3 Metabolite 3 (M3) Hydroxylated pyridine PC->M3 Aromatic Hydroxylation M4 Phase II Conjugate (e.g., Glucuronide) M2->M4 Glucuronidation (UGT-mediated) M3->M4

Caption: Predicted metabolic pathways for the parent compound.

Section 4: Comparative Analysis and Structure-Activity Relationships

Here, we present hypothetical data for our three compounds to illustrate how the previously described assays can be used to build a comparative understanding.

Table 1: Comparative In Vitro ADME Data

ParameterPC (Parent)Analog A (+Ethyl)Analog B (+Fluoro)Interpretation
HLM t½ (min) 251245Analog A is less stable (more rapidly metabolized). Fluorine substitution in Analog B blocks a potential site of metabolism, increasing stability.
Papp (A→B) (10⁻⁶ cm/s) 151814All compounds show high permeability. The increased lipophilicity of Analog A slightly enhances passive diffusion.
Efflux Ratio 1.21.31.1None of the compounds appear to be significant substrates for efflux transporters.
Plasma Protein Binding (fu %) 18%12%17%All are moderately bound. The increased lipophilicity of Analog A leads to slightly higher protein binding (lower free fraction).

Table 2: Comparative Rat Pharmacokinetic Data (10 mg/kg, PO)

ParameterPC (Parent)Analog A (+Ethyl)Analog B (+Fluoro)Interpretation
Cmax (ng/mL) 350210410Analog A's lower Cmax is consistent with its higher metabolic clearance. Analog B's higher Cmax reflects its greater metabolic stability.
Tmax (hr) 0.50.50.75All are rapidly absorbed.
AUC (ng·hr/mL) 9806501850The total drug exposure (AUC) directly correlates with the metabolic stability observed in vitro. Analog B has the highest exposure.
t½ (hr) 2.11.33.8The elimination half-life is directly proportional to metabolic stability and inversely proportional to clearance.
Bioavailability (%) 45%32%55%Analog A's high first-pass metabolism reduces its oral bioavailability. Analog B's metabolic stability improves it.

Discussion of Structure-Activity Relationships (SAR):

  • N-Alkylation (PC vs. Analog A): Increasing the size of the N-alkyl substituent from a methyl to an ethyl group (Analog A) created a more sterically hindered molecule that is also more lipophilic. While lipophilicity can increase permeability and protein binding, it also exposed the compound to more rapid N-dealkylation, leading to significantly higher intrinsic clearance. This is a common metabolic pathway for N-alkylated cathinones.[3] This rapid metabolism resulted in lower systemic exposure (AUC) and a shorter half-life in vivo.

  • Aromatic Substitution (PC vs. Analog B): The introduction of a fluorine atom onto the pyridine ring (Analog B) serves as a "metabolic blocker." Aromatic hydroxylation is a common metabolic pathway, and the strong carbon-fluorine bond can prevent CYP enzymes from oxidizing that position.[25] This is reflected in the significantly improved metabolic stability in HLM, which translated directly to a longer half-life and much greater overall drug exposure in vivo. This strategy is often employed in medicinal chemistry to enhance the pharmacokinetic properties of a lead compound.

Conclusion

The pharmacokinetic evaluation of this compound and its analogs demonstrates the profound impact of minor structural modifications on a compound's ADME profile. A systematic, integrated approach, beginning with foundational in vitro assays and progressing to in vivo studies, is essential for building a robust understanding of these relationships. The data clearly show that N-dealkylation is a likely metabolic liability, while strategic fluorination can significantly enhance metabolic stability and systemic exposure. This guide provides researchers with the necessary framework and validated protocols to conduct these critical studies, ultimately enabling a more predictive and informed approach to the investigation of novel psychoactive substances and the development of new chemical entities.

References

  • Taylor & Francis. (n.d.). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • MDPI. (2021, March 18). Pharmacokinetics of Synthetic Cathinones Found in “Bath Salts” in Mouse Brain and Plasma Using High Pressure Liquid Chromatography – Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of Synthetic Cathinones. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • SpringerLink. (n.d.). Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022, March 22). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of Synthetic Cathinones Found in Bath Salts in Mouse Brain and Plasma Using High-Pressure Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Cathinones in Plasma Using LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Neuropharmacology of Synthetic Cathinones. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]

  • ACS Publications. (2023, February 15). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • PubMed. (2022, April 22). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Methyl-1-pyridin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N-Methyl-1-pyridin-2-ylpropan-1-amine is a pyridine-substituted secondary amine.[1] While specific toxicological data for this exact isomer is limited in public registries, its structural homology to Betahistine and Pyridine mandates a strict safety protocol.

The Core Hazard: The molecule combines the caustic alkalinity of a secondary amine with the solvent-like permeation properties of a pyridine ring.[1] This creates a dual threat:

  • Tissue Destruction: Immediate chemical burns upon contact (Amine functionality).

  • Systemic Toxicity: Rapid transdermal absorption leading to potential neurotoxicity (Pyridine functionality).

Critical Directive: Do NOT rely on standard laboratory nitrile gloves for prolonged contact with the liquid free-base form of this chemical.[1] The pyridine moiety can permeate standard nitrile matrices in <15 minutes.

Technical Justification: The "Why" Behind the Protocol

To ensure autonomy and trust, you must understand the mechanism of the hazard to respect the protocol.

  • Permeation Kinetics (The Pyridine Factor): Pyridine derivatives are small, planar, aromatic molecules with high lipophilicity. They solvate and swell nitrile rubber, allowing the molecule to diffuse through the glove material to the skin often without visible degradation of the glove.

  • Alkaline Hydrolysis: As a secondary amine, this compound will protonate upon contact with moisture in mucous membranes (eyes, lungs), generating hydroxide ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) that cause saponification of cell membrane lipids.
    
  • Sensitization: Pyridine analogs are known sensitizers. Repeated low-level exposure can lead to hypersensitivity, permanently restricting your ability to work with this class of compounds.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the Liquid Free Base (worst-case scenario). If handling the Hydrochloride Salt (solid), focus shifts to respiratory protection, though chemical resistance remains vital for solutions.

A. Hand Protection (Critical Control Point)[2]
Exposure ScenarioGlove MaterialThicknessBreakthrough TimeAction Required
Incidental Splash Nitrile (High Grade) > 5 mil (0.12 mm)< 10 minsIMMEDIATE REMOVAL. If splashed, strip glove immediately, wash hands, and re-glove.[1]
Prolonged Use / Synthesis Laminate Film (e.g., Silver Shield® / Barrier®)2.7 mil> 240 minsMandatory for handling neat liquid or during transfer operations.
Spill Cleanup Viton® / Butyl Rubber > 10 mil> 480 minsDo not use Nitrile for spills > 10 mL.
B. Respiratory & Body Protection[2][3][4][5][6]
ComponentSpecificationRationale
Respiratory Half-mask with OV/P100 Cartridge OV (Organic Vapor): Captures pyridine vapors.[1] P100 (HEPA): Captures amine salts/dusts. Note: If working in a certified Fume Hood, respirator is secondary.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient . Amine vapors can bypass glasses and irritate the cornea. A face shield prevents caustic burns to the neck/chin.
Body Tyvek® Lab Coat (or Apron) Cotton absorbs amines and holds them against the skin. Use chemically resistant, non-woven fabrics (polyethylene coated).

Operational Protocols

Protocol A: Weighing & Transfer (Solid/Salt Form)
  • Hazard: Inhalation of dust; static charge dispersion.

  • Control:

    • Use an Antistatic Gun (ZeroStat) before weighing to prevent powder scattering.

    • Work exclusively inside a Chemical Fume Hood .

    • Lay down a Black Surface (conductive mat or black paper) to visualize white powder spills immediately.

Protocol B: Synthesis & Liquid Handling (Free Base)
  • Hazard: Skin absorption and vapor inhalation.

  • Control:

    • Double Glove: Inner Layer = Laminate (Barrier); Outer Layer = Disposable Nitrile (for dexterity and grip).

    • Quench Trays: Perform all transfers over a secondary containment tray containing a thin layer of weak acid (e.g., dilute citric acid) to immediately neutralize drops.

    • Syringe Techniques: Use Luer-lock syringes only. Avoid open pouring.

Visualization: Safe Handling Workflow

The following logic flow ensures you make the correct safety decision before opening the bottle.

SafetyProtocol Start START: Chemical Handling Request FormCheck Check Physical State Start->FormCheck Solid Solid (Salt Form) FormCheck->Solid Hydrochloride Liquid Liquid (Free Base) FormCheck->Liquid Pure Amine PPE_Solid PPE: Nitrile Gloves + N95/P100 or Fume Hood Solid->PPE_Solid PPE_Liquid PPE: Laminate/Viton Gloves + Face Shield + Fume Hood Liquid->PPE_Liquid Action_Weigh Action: Weighing/Transfer PPE_Solid->Action_Weigh Action_React Action: Synthesis/Extraction PPE_Liquid->Action_React SpillCheck Spill Occurred? Action_Weigh->SpillCheck Action_React->SpillCheck Clean_Std Std Cleanup: Wipe with dilute Citric Acid SpillCheck->Clean_Std No / Minor Clean_Emer Emerg Cleanup: Evacuate -> Ventilate -> Absorb with Chemizorb® SpillCheck->Clean_Emer Yes (>10mL) Disposal Disposal: Segregated Nitrogenous Waste Clean_Std->Disposal Clean_Emer->Disposal

Caption: Decision logic for PPE selection based on physical state (Solid Salt vs. Liquid Free Base) and spill response pathways.

Emergency Response & Disposal

Exposure Response[2][3][5][7]
  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Neutralize? Do NOT use vinegar or acids on skin burns; the heat of neutralization can worsen tissue damage. Stick to water.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist assessment immediately (alkaline burns can have delayed corneal effects).

Disposal Strategy
  • Classification: Nitrogenous Organic Waste (Basic).

  • Segregation: Do NOT mix with acidic waste streams (risk of exothermic reaction) or oxidizers (risk of N-oxide formation or ignition).[1]

  • Labeling: Clearly mark as "Pyridine Derivative - Toxic/Corrosive."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 203877, N-Methyl-1-pyridin-2-ylpropan-2-amine (Isomer Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine and its derivatives.[1] (General hazard extrapolation for pyridine-alkyl-amines).[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.